molecular formula C23H27FN4O4.2HCl B1191905 CCT 241533 dihydrochloride

CCT 241533 dihydrochloride

Cat. No.: B1191905
M. Wt: 515.41
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potent Chk2 inhibitor (IC50 = 3 nM). Shows >63-fold selectivity for Chk1 over Chk2 and a panel of 84 other kinases. Inhibits Chk2 activation in response to etoposide-induced DNA damage in HT29 cells. Blocks ionizing radiation-induced apoptosis of mouse thymocytes.

Properties

Molecular Formula

C23H27FN4O4.2HCl

Molecular Weight

515.41

Synonyms

(3R,4S)-4-[[2-(5-Fluoro-2-hydroxyphenyl)-6,7-dimethoxy-4-quinazolinyl]amino]-α,α-dimethyl-3-pyrrolidinemethanol dihydrochloride

Origin of Product

United States

Foundational & Exploratory

CCT 241533 Dihydrochloride: A Technical Guide to Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CCT 241533 Dihydrochloride: Discovery, Synthesis, and Technical Characterization Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This compound is a potent, selective, and ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical effector in the DNA damage response (DDR) pathway. Discovered through a focused structure-based drug design campaign, this compound exhibits single-digit nanomolar potency (IC50 = 3 nM) and high selectivity over the structurally related CHK1 kinase.[1]

This guide details the technical architecture of CCT 241533, providing a validated synthesis route, structural rationale, and mechanistic insights required for its application in oncology research, particularly in potentiating the cytotoxicity of PARP inhibitors in p53-deficient tumor models.

Target Profile: Checkpoint Kinase 2 (CHK2)[1][2][3][4][5]

Mechanism of Action: CHK2 is a serine/threonine kinase activated by ATM (Ataxia Telangiectasia Mutated) in response to double-strand DNA breaks (DSBs).[2][3] Upon activation, CHK2 phosphorylates key substrates including CDC25A, CDC25C, p53, and E2F1, leading to cell cycle arrest or apoptosis.

Therapeutic Rationale: In p53-mutant cancer cells, the G1/S checkpoint is often compromised. These cells rely heavily on the G2/M checkpoint, regulated partly by CHK2, to repair DNA damage before mitosis. Inhibiting CHK2 in this context creates a "synthetic lethal" interaction, particularly when combined with genotoxic agents or PARP inhibitors, forcing the cancer cell into mitotic catastrophe.

Signaling Pathway Visualization

The following diagram illustrates the critical node CHK2 occupies in the DNA damage response and the intervention point of CCT 241533.

CHK2_Pathway DSB DNA Double-Strand Breaks ATM ATM Kinase DSB->ATM Activates CHK2 CHK2 (Target) ATM->CHK2 Phosphorylates (T68) CDC25 CDC25A/C (Phosphatases) CHK2->CDC25 Inhibits p53 p53 (Apoptosis/Arrest) CHK2->p53 Activates E2F1 E2F1 (Apoptosis) CHK2->E2F1 Activates CCT CCT 241533 (Inhibitor) CCT->CHK2 Inhibits (ATP Comp.) Arrest Cell Cycle Arrest (G2/M) CDC25->Arrest Promotes Apoptosis Apoptosis p53->Apoptosis E2F1->Apoptosis

Caption: CHK2 signaling cascade showing ATM-mediated activation and downstream effectors. CCT 241533 blocks CHK2 kinase activity, preventing cell cycle arrest and promoting apoptosis in damaged cells.

Discovery and Structure-Activity Relationship (SAR)

The discovery of CCT 241533 evolved from a quinazoline scaffold identified via high-throughput screening. The optimization campaign focused on two critical regions of the molecule to enhance potency and selectivity.

Key Structural Features[2][6][7]
  • The Hinge Binder (Quinazoline Core): The N1 and C2-substituent nitrogen interact with the hinge region of the kinase (Met304).

  • The Selectivity Filter (2-Aryl Group): The 5-fluoro-2-hydroxyphenyl moiety at the 2-position is crucial. The hydroxyl group forms an intramolecular hydrogen bond with the quinazoline N1, locking the conformation, and an intermolecular bond with the kinase backbone.

  • Solubility & Potency (4-Amino Side Chain): The (3R,4S)-4-amino-α,α-dimethyl-3-pyrrolidinemethanol side chain was designed to project into the solvent-exposed region while maintaining specific contacts with acidic residues (Glu308) in the active site. The gem-dimethyl group improves metabolic stability and hydrophobic packing.

SAR Data Summary:

Compound FeatureModificationEffect on Activity
Core QuinazolineEssential for ATP mimicry.
2-Position Phenyl vs. 2-OH-Phenyl2-OH provides >100x potency boost (H-bond lock).
Side Chain EthylenediamineLow selectivity.
Side Chain Pyrrolidine (Chiral)High potency; stereochemistry (3R,4S) is critical for fit.
Salt Form DihydrochlorideEssential for aqueous solubility (>2.5 mg/mL).

Chemical Synthesis

The synthesis of CCT 241533 requires a convergent approach, assembling the highly substituted quinazoline core and the chiral pyrrolidine side chain separately before the final coupling.

Retrosynthetic Analysis

The molecule is disconnected at the C4-amino position. The key intermediate is 4-chloro-2-(5-fluoro-2-methoxyphenyl)-6,7-dimethoxyquinazoline , which undergoes nucleophilic aromatic substitution (SNAr) with the chiral amine side chain. Note: The phenol is often protected as a methyl ether during core synthesis and deprotected in the final stage.

Synthesis_Route SM1 2-Amino-4,5-dimethoxy benzonitrile Int1 Amide Intermediate SM1->Int1 + SM2 Pyridine SM2 5-Fluoro-2-methoxy benzoyl chloride Int2 Quinazolinone Core Int1->Int2 NaOH/H2O2 Cyclization Int3 4-Chloro-quinazoline Int2->Int3 POCl3 Chlorination Final CCT 241533 (Free Base) Int3->Final + Amine iPrOH, Heat + BBr3 (Deprotection) Amine (3R,4S)-Pyrrolidine Side Chain Salt CCT 241533 2HCl Final->Salt HCl/Dioxane

Caption: Convergent synthesis route for CCT 241533. Key steps involve the construction of the quinazoline core followed by SNAr coupling and salt formation.

Detailed Experimental Protocol

The following protocol is based on the methods described by Caldwell et al. (J. Med.[4] Chem. 2011).[1][4][3][5][6]

Step 1: Synthesis of the Quinazolinone Intermediate
  • Reagents: 2-amino-4,5-dimethoxybenzonitrile (1.0 eq), 5-fluoro-2-methoxybenzoyl chloride (1.1 eq), Pyridine.

  • Procedure: Dissolve the benzonitrile in pyridine at 0°C. Add the acid chloride dropwise. Stir at RT for 2 hours.

  • Cyclization: To the resulting amide, add 3M NaOH and 30% H2O2. Heat to 80°C for 2 hours to effect oxidative cyclization to the quinazolinone.

  • Workup: Acidify with HCl to precipitate the 2-(5-fluoro-2-methoxyphenyl)-6,7-dimethoxyquinazolin-4(3H)-one . Filter and dry.

Step 2: Chlorination
  • Reagents: Quinazolinone intermediate, POCl3 (excess), DIPEA (cat).

  • Procedure: Suspend the solid in POCl3. Heat to reflux (105°C) for 4 hours until the solution is clear.

  • Workup: Evaporate excess POCl3. Carefully quench the residue with ice-water/NaHCO3. Extract with DCM. Dry and concentrate to yield the 4-chloro-quinazoline intermediate.

Step 3: Coupling and Deprotection (The Critical Step)[7]
  • Reagents: 4-chloro intermediate (1.0 eq), (3R,4S)-4-amino-α,α-dimethyl-3-pyrrolidinemethanol (1.2 eq), iPrOH (Isopropanol).

  • Procedure: Suspend reactants in iPrOH. Heat to 85°C for 3 hours. The product often precipitates as the HCl salt of the protected ether.

  • Demethylation: Dissolve the coupled product in DCM. Add BBr3 (1M in DCM, 4.0 eq) at -78°C. Warm to RT and stir for 4 hours to cleave the methyl ether on the phenyl ring (revealing the phenol).

  • Quench: Quench with MeOH. Neutralize with NaHCO3. Purify via preparative HPLC or flash chromatography (DCM/MeOH/NH3).

Step 4: Formation of this compound

This step ensures the stable salt form for biological use.

  • Dissolution: Dissolve the free base CCT 241533 in minimal dry methanol or DCM.

  • Acidification: Add 4M HCl in dioxane (2.2 eq) dropwise at 0°C.

  • Precipitation: Add diethyl ether or MTBE to induce precipitation.

  • Isolation: Filter the white solid under nitrogen. Wash with ether. Dry under high vacuum.

  • Validation: 1H NMR should show shifts corresponding to protonation of the pyrrolidine nitrogen and the quinazoline N1.

Biological Characterization & Quality Control

In Vitro Potency

To validate the synthesized compound, a radiometric kinase assay is the gold standard.

TargetIC50 (nM)Selectivity Factor
CHK2 3.0 -
CHK1245~80x
CDK1>10,000>3000x
ATM>10,000>3000x
Cellular Validation Protocol (Self-Validating System)

To confirm the compound is active in cellulo, measure the inhibition of CHK2 autophosphorylation.

  • Cell Line: HT-29 (p53-mutant) or HeLa.

  • Induction: Treat cells with Bleomycin (10 µM) or Etoposide to induce DNA damage and activate CHK2.

  • Treatment: Co-treat with CCT 241533 (0.1 - 1.0 µM) for 2 hours.

  • Readout (Western Blot):

    • p-CHK2 (S516): This is the autophosphorylation site.[1][2][8] CCT 241533 must abolish this signal.

    • p-CHK2 (T68): This is the ATM phosphorylation site.[2][3] CCT 241533 will not inhibit this (upstream event), proving specificity for CHK2 kinase activity rather than ATM inhibition.

References

  • Anderson, V. E., et al. (2011).[1][4] CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors.[1][2][4][6][8] Cancer Research, 71(2), 463–472.[1][4] [Link]

  • Caldwell, J. J., et al. (2011).[1][4][3][9] Structure-based design of potent and selective 2-(quinazolin-2-yl)phenol inhibitors of checkpoint kinase 2.[1][4][9] Journal of Medicinal Chemistry, 54(2), 580–590.[1][9] [Link]

  • Chemical Probes Portal. CCT241533 Profile. [Link]

Sources

CCT 241533 Dihydrochloride: A Precision Tool for CHK2 Inhibition in DNA Damage Response Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

CCT 241533 dihydrochloride is a potent, selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical effector in the DNA damage response (DDR) pathway.[1][2] Unlike earlier non-selective inhibitors (e.g., debromohymenialdisine), CCT 241533 offers a distinct pharmacological profile with an IC50 of 3 nM for CHK2 and >60-fold selectivity over CHK1.[3][4][5] This guide outlines the technical specifications, mechanistic basis, and validated experimental protocols for utilizing CCT 241533 to interrogate CHK2 function and its synthetic lethal relationship with PARP inhibitors.

Chemical & Pharmacological Profile

Core Specifications
  • Compound Name: this compound[2][4]

  • CAS Number: 1431697-96-9 (hydrochloride salt)[6][7][8]

  • Molecular Weight: ~479.0 g/mol (varies by salt form; free base is 442.48)

  • Target: CHK2 (CHEK2)

  • Binding Mode: ATP-competitive (Type I inhibitor)

  • Solubility: Soluble in DMSO (up to 30 mg/mL).[8] Low aqueous solubility requires specific formulation for in vivo or high-concentration in vitro use.

Selectivity Profile

The utility of CCT 241533 lies in its ability to decouple CHK2 signaling from CHK1, a common confounder in DDR studies.

Kinase TargetIC50 (Biochemical)Selectivity Ratio (vs CHK2)
CHK2 3 nM 1x
CHK1245 nM~80x
hERG22 µM>7000x
CDK1/2> 1 µM>300x

Expert Insight: While the biochemical IC50 is 3 nM, cellular target engagement typically requires higher concentrations (1–5 µM) due to ATP competition and cellular permeability. However, to maintain selectivity over CHK1, it is crucial to validate the specific loss of CHK2 autophosphorylation (S516) without affecting CHK1 autophosphorylation (S296).

Mechanism of Action (MOA)[7]

CHK2 is activated by ATM in response to double-strand breaks (DSBs).[3][9] ATM phosphorylates CHK2 at Thr68 (T68), inducing dimerization and subsequent autophosphorylation at Ser516 (S516) within the activation loop. This autophosphorylation is required for full kinase activity.

CCT 241533 Intervention: CCT 241533 binds to the ATP-binding pocket of CHK2.[1][2][3][4][5][7][9]

  • Does NOT block T68 phosphorylation: ATM can still phosphorylate CHK2 at T68 in the presence of the inhibitor.

  • BLOCKS S516 autophosphorylation: By occupying the ATP pocket, CCT 241533 prevents the kinase from phosphorylating itself.[4]

  • Downstream Blockade: Prevents phosphorylation of substrates like Cdc25A/C, p53, and BRCA1.

Visualization: CHK2 Signaling & Inhibition Architecture

CHK2_Pathway cluster_CHK2 CHK2 Activation Cycle DNA_Damage Double Strand Breaks (DSB) ATM ATM Kinase DNA_Damage->ATM Activates CHK2_T68 CHK2 pT68 (Primed Dimer) ATM->CHK2_T68 Phosphorylates T68 CHK2_Inactive CHK2 (Inactive) CHK2_Inactive->CHK2_T68 CHK2_Active CHK2 pS516 (Fully Active) CHK2_T68->CHK2_Active Autophosphorylation (S516) Substrates Substrates: Cdc25A, p53, BRCA1 CHK2_Active->Substrates Phosphorylates CCT CCT 241533 (ATP Competitor) CCT->CHK2_T68  BLOCKS   Response Cell Cycle Arrest / Apoptosis Substrates->Response

Caption: CCT 241533 arrests the CHK2 activation cycle by blocking the ATP-dependent autophosphorylation at S516, decoupling ATM signaling from downstream effectors.

Experimental Best Practices

Reconstitution & Storage

The dihydrochloride salt improves solubility over the free base but still requires careful handling to prevent precipitation in aqueous media.

  • Stock Solution: Dissolve in 100% DMSO to 10 mM or 25 mM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Aqueous Formulation (for immediate use): For cellular assays requiring high concentrations (>10 µM) without DMSO toxicity, use the following stepwise addition method to create a stable suspension/solution:

    • 10% DMSO (containing compound)[7]

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline (0.9% NaCl) Note: Add components in this exact order, mixing thoroughly after each addition.

Validated Cellular Assay: Potentiation of PARP Inhibitors

CCT 241533 is most effective as a sensitizer in p53-defective or BRCA-deficient backgrounds. The following protocol measures the "Potentiation Index" (PI) when combined with a PARP inhibitor (e.g., Olaparib).

Protocol Workflow
  • Seeding: Seed HT-29 (p53 mutant) or HeLa cells in 96-well plates (approx. 500-1000 cells/well). Allow 24h attachment.

  • Drug Prep: Prepare a serial dilution of Olaparib. Prepare CCT 241533 at a fixed concentration (e.g., 1 µM or GI50 equivalent).

  • Treatment:

    • Arm A: Olaparib alone (Dose response).

    • Arm B: Olaparib (Dose response) + Fixed CCT 241533.

  • Incubation: 96 hours (SRB assay) or 7-10 days (Clonogenic assay).

  • Readout: Calculate GI50 for both arms.

    • Potentiation Index (PI) = GI50(PARPi alone) / GI50(Combination).[1][3]

    • Success Criterion: PI > 1.5 indicates synergy.

Pharmacodynamic Biomarker Validation (Western Blot)

To prove the observed effect is CHK2-driven, you must demonstrate the loss of pS516.

  • Induction: Use Bleomycin (treatment for 1h) or IR (10 Gy) to induce DNA damage and activate CHK2.

  • Timing: Pre-treat cells with CCT 241533 for 1 hour before damage induction.

  • Antibodies:

    • Anti-CHK2 (Total): Loading control.

    • Anti-pCHK2 (Thr68): Should remain POSITIVE (confirms ATM is active and damage was sensed).

    • Anti-pCHK2 (Ser516): Should be NEGATIVE/REDUCED (confirms CCT 241533 blocked the autophosphorylation).

Visualization: Experimental Workflow

Experimental_Workflow cluster_Prep Phase 1: Preparation cluster_Treat Phase 2: Treatment cluster_Analysis Phase 3: Validation Stock DMSO Stock (10 mM) Dilution Media Dilution (1-5 µM) Stock->Dilution PreTreat Pre-incubation (1 Hour) Dilution->PreTreat Damage Induce Damage (IR / PARPi) PreTreat->Damage Incubation Incubation (1-4 Hours) Damage->Incubation Lysis Cell Lysis (+ Phosphatase Inhibitors) Incubation->Lysis WB Western Blot Lysis->WB Result Readout: pT68 (+) / pS516 (-) WB->Result

Caption: Step-by-step workflow for validating CCT 241533 target engagement using differential phosphorylation status.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Loss of pT68 signal ATM inhibition or sample degradation.CCT 241533 should not inhibit pT68. Check upstream ATM activity. Ensure lysis buffer contains phosphatase inhibitors.
Toxicity in Control Cells Off-target CHK1 inhibition.Reduce concentration. If >5 µM is required for effect, selectivity over CHK1 is compromised.
Precipitation in Media Poor solubility.Use the PEG300/Tween-80 formulation described in Section 3.1. Do not exceed 0.5% final DMSO concentration if using simple dilution.

References

  • Anderson, V. E., et al. (2011).[9] CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors.[1][2][4][5][7][9] Cancer Research, 71(2), 463-472.[9]

  • Caldwell, J. J., et al. (2011).[9] Identification of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as selective inhibitors of checkpoint kinase 2 (CHK2). Journal of Medicinal Chemistry, 54(2), 580–590.

  • MedChemExpress. (n.d.).[4][7] CCT241533 Dihydrochloride Product Information. MedChemExpress.

  • Cayman Chemical. (n.d.).[8] CCT241533 (hydrochloride) Product Insert.[1][3][4][7][8][9] Cayman Chemical.[8]

Sources

CCT 241533 dihydrochloride in DNA damage response

Author: BenchChem Technical Support Team. Date: February 2026

Selective Chk2 Inhibition in DNA Damage Response (DDR)[1][2]

Executive Summary: The Precision Tool for DDR Deconvolution

CCT 241533 dihydrochloride is a highly selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2) .[1] Unlike early-generation non-specific inhibitors (e.g., debromohymenialdisine), CCT 241533 offers a refined pharmacological profile that allows researchers to dissect the specific contributions of the ATM-Chk2 axis distinct from the ATR-Chk1 pathway.[1]

Its primary utility lies in synthetic lethality screens , particularly in potentiating the cytotoxicity of PARP inhibitors in p53-deficient tumor models.[1] This guide provides the mechanistic grounding and validated protocols required to utilize CCT 241533 effectively in preclinical DNA Damage Response (DDR) assays.[1]

Chemical & Pharmacological Profile

CCT 241533 binds to the ATP-binding pocket of Chk2.[1][2][3][4][5][6][7] Its selectivity profile is critical for experimental design; at concentrations <1 µM, it avoids off-target inhibition of Chk1, a common confounder in DDR research.[1]

Table 1: Key Pharmacological Parameters

ParameterValueContext/Significance
Target Chk2 (CHEK2) Serine/threonine-protein kinase
IC50 (Biochemical) 3 nM Extremely potent inhibition of recombinant Chk2
Ki 1.16 nMHigh affinity binding
Selectivity (vs Chk1) > 63-foldChk1 IC50 is ~190–245 nM.[1][8] Crucial: Maintain experimental doses <1 µM to ensure specificity.
Solubility DMSO (up to 10 mM)Hydrophobic; requires careful solvent management in cell culture.[1]
Selectivity Panel High>90% inhibition of only 3 out of 85 kinases at 1 µM.[1][8]

Application Note: While the biochemical IC50 is 3 nM, cellular assays often require 1–5 µM to achieve full phenotypic blockade due to intracellular ATP competition and permeability factors.[1] However, exceeding 5 µM risks inhibiting Chk1.[1]

Mechanistic Deep Dive: The ATM-Chk2 Axis

To design valid experiments, one must understand the signaling architecture.[1] Upon DNA Double-Strand Breaks (DSBs), ATM phosphorylates Chk2 at Thr68.[1] This primes Chk2 for homodimerization and autophosphorylation at Ser516 , leading to full kinase activation.[1][7]

Active Chk2 phosphorylates downstream effectors:

  • Cdc25A/C: Phosphorylation leads to degradation/inhibition, preventing CDK activation and halting the cell cycle (G1/S or G2/M arrest).[1]

  • p53: Stabilization leads to apoptosis or senescence.[1]

  • HDMX: Phosphorylation leads to degradation, further stabilizing p53.[1]

Mechanism of Action: CCT 241533 blocks the ATP pocket, preventing the autophosphorylation at Ser516 .[1][2][3][4][5][7] It does not prevent the initial priming phosphorylation by ATM (Thr68), a common point of confusion in Western Blot interpretation.[1]

Visualization: DDR Signaling & CCT 241533 Intervention

DDR_Pathway DSB DNA Double-Strand Breaks (DSB) ATM ATM Kinase DSB->ATM Activates Chk2_Inactive Chk2 (Inactive) ATM->Chk2_Inactive Phosphorylates Thr68 Chk2_Primed Chk2 (p-Thr68) Primed Dimer Chk2_Inactive->Chk2_Primed Chk2_Active Chk2 (p-Ser516) Fully Active Chk2_Primed->Chk2_Active Autophosphorylation (Ser516) Inhibitor CCT 241533 (ATP Competitor) Inhibitor->Chk2_Primed BLOCKS Autophosphorylation Cdc25 Cdc25 Phosphatases Chk2_Active->Cdc25 Inhibits p53 p53 / HDMX Chk2_Active->p53 Activates/Stabilizes Arrest Cell Cycle Arrest (G2/M Block) Cdc25->Arrest Apoptosis Apoptosis p53->Apoptosis

Figure 1: CCT 241533 specifically blocks the autophosphorylation step (S516) required for full Chk2 activation, decoupling the ATM signal from downstream effectors.[1]

Experimental Application Framework
Protocol 1: Validating Target Inhibition (Western Blot)

Objective: Confirm CCT 241533 is engaging Chk2 inside the cell.[1] Critical Distinction: Do not rely solely on p-Chk2 (Thr68) as a readout, as this is ATM-dependent and may actually increase due to feedback loops when Chk2 is inhibited.[1] You must assay p-Chk2 (Ser516) or downstream markers like HDMX degradation.[1]

Methodology:

  • Cell Seeding: Seed HT29 (p53 mutant) or MCF7 (p53 wt) cells at

    
     cells/well in 6-well plates.
    
  • Pre-treatment: Treat with CCT 241533 (1 µM and 5 µM) for 1 hour. Include a DMSO control.[1]

  • Damage Induction: Add Etoposide (10 µM) or Bleomycin to induce DSBs.[1] Incubate for 2–4 hours.

  • Lysis: Lyse in RIPA buffer containing phosphatase inhibitors (Sodium Orthovanadate is critical).

  • Detection:

    • Primary Antibody 1: Anti-p-Chk2 (Ser516) – Expect Signal Reduction with CCT.[1]

    • Primary Antibody 2: Anti-p-Chk2 (Thr68) – Expect Signal Presence/Increase (Control).[1]

    • Primary Antibody 3: Anti-HDMX – Expect Stabilization (prevention of degradation) with CCT.[1]

Protocol 2: Synthetic Lethality with PARP Inhibitors

Objective: Demonstrate potentiation of PARP inhibitors (e.g., Olaparib) in p53-deficient backgrounds.[1] This is the "gold standard" functional assay for this compound [1].

Workflow Visualization:

Workflow cluster_Treat Combination Treatment (96h) Step1 Seed Cells (HT29 / p53-null) Step2 24h Attachment Step1->Step2 ArmA DMSO Control Step2->ArmA ArmB PARP Inhibitor (Olaparib) Only Step2->ArmB ArmC CCT 241533 (Fixed 1.5 µM) Step2->ArmC ArmD Combo: Olaparib + CCT Step2->ArmD Step3 Readout: SRB Assay or Colony Formation ArmA->Step3 ArmB->Step3 ArmC->Step3 ArmD->Step3 Step4 Calculate Potentiation Index (PI) Step3->Step4

Figure 2: Experimental workflow for assessing synthetic lethality. A Potentiation Index (PI) > 1 indicates synergy.[1]

Step-by-Step Protocol:

  • Preparation: Prepare a stock of CCT 241533 (10 mM in DMSO). Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Dosing Strategy:

    • Determine the GI50 of the PARP inhibitor (e.g., Olaparib) alone.[1]

    • Use a fixed concentration of CCT 241533 below its own cytotoxic threshold (typically 1–2 µM for HT29 cells).[1]

  • Assay:

    • Treat cells for 96 hours (SRB assay) or 7–10 days (Colony Formation).[1][3]

    • Data Analysis: Calculate the Potentiation Index (PI).

    • Success Criteria: A PI > 1.5 indicates significant potentiation.[1] In p53-defective cells, CCT 241533 typically restores sensitivity to DNA damage by removing the "backup" Chk2 checkpoint [2].[1]

Troubleshooting & Scientific Integrity
  • Solubility Issues: CCT 241533 is hydrophobic.[1] If precipitation occurs in aqueous media, ensure the DMSO concentration in the final well is <0.5% but pre-dilute the compound in intermediate media rather than shooting 100% DMSO stock directly into the well.

  • Chk1 Cross-talk: If you observe pan-checkpoint inhibition (e.g., total abrogation of G2/M arrest even with ATR activation), you may be dosing too high (>5 µM), leading to off-target Chk1 inhibition.[1] Validate selectivity by blotting for p-Chk1 (Ser345), which should remain unaffected or elevated due to compensatory signaling.[1]

  • p53 Status: The efficacy of CCT 241533 as a potentiator is highly context-dependent. In p53-wildtype cells (e.g., A549), Chk2 inhibition may be less effective because p53 can be activated by redundant kinases (ATM/ATR) directly.[1] The compound is most effective in p53-mutant or p53-null backgrounds [1].[1]

References
  • CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors. Source:[1][2][3][6][7][8] Cancer Research (2011) Link:[1][5][8][Link][1]

  • Identification of CCT241533, a potent and selective inhibitor of checkpoint kinase 2 (CHK2). Source: Journal of Medicinal Chemistry (2011) Link:[Link][1]

  • CCT241533 Chemical Probe Profile. Source: Chemical Probes Portal Link:[Link][1]

Sources

Technical Whitepaper: CCT 241533 Dihydrochloride – Targeting the CHK2 Axis in p53-Deficient Malignancies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CCT 241533 dihydrochloride is a highly potent, selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2) with a biochemical IC50 of ~3 nM.[1][2][3] Unlike non-selective checkpoint inhibitors that target both CHK1 and CHK2, CCT 241533 maintains an ~80-fold selectivity for CHK2 over CHK1.[3] This selectivity is critical for dissecting the specific role of CHK2 in the DNA Damage Response (DDR) without inducing the severe toxicity often associated with CHK1 abrogation.

Strategic Relevance: While CHK2 inhibition alone often fails to induce synthetic lethality in p53-mutant cells, CCT 241533 has demonstrated a specific, high-value utility: potentiating the cytotoxicity of PARP inhibitors (e.g., olaparib, rucaparib) in p53-deficient backgrounds. This guide details the mechanistic rationale, validated experimental protocols, and data interpretation frameworks required to utilize CCT 241533 effectively in preclinical drug development.

Mechanistic Foundation: The p53-CHK2 Axis

The Checkpoint Rationale

In response to DNA double-strand breaks (DSBs), the kinase ATM phosphorylates CHK2.[4] Activated CHK2 then phosphorylates downstream targets including p53 (to induce arrest/apoptosis) and CDC25 phosphatases (to halt the cell cycle).

In p53-mutant cancer cells , the G1/S checkpoint is compromised.[5] These cells rely heavily on the S and G2/M checkpoints to repair DNA damage before mitosis. Theoretically, inhibiting CHK2 removes a remaining barrier to cell cycle progression in the presence of DNA damage, forcing cells into "mitotic catastrophe."

Mechanism of Action (MoA)

CCT 241533 binds to the ATP-binding pocket of CHK2, preventing its autophosphorylation at Serine 516 (S516) and subsequent activation.[1][2][4][6]

  • Critical Insight: Unlike other inhibitors, CCT 241533 does not prevent the initial phosphorylation of CHK2 at Threonine 68 (T68) by ATM.[4] Therefore, p-CHK2 (T68) is a poor biomarker for CCT 241533 efficacy. Researchers must assay p-CHK2 (S516) or downstream targets like HDMX degradation.

Visualization: DDR Signaling & CCT 241533 Intervention

CHK2_Pathway cluster_outcome Outcome in p53-Mutant Cells + CCT 241533 DNA_Damage DNA Double-Strand Breaks (Induced by IR/PARPi) ATM ATM Kinase DNA_Damage->ATM CHK2_Inactive CHK2 (Inactive) ATM->CHK2_Inactive Phosphorylates T68 CHK2_Active CHK2 (Active) (p-S516) CHK2_Inactive->CHK2_Active Autophosphorylation (S516) p53_WT p53 (Wild Type) G1 Arrest/Apoptosis CHK2_Active->p53_WT Stabilizes CDC25 CDC25A/C Degradation CHK2_Active->CDC25 Inhibits CCT CCT 241533 (Inhibitor) CCT->CHK2_Inactive Blocks ATP Binding Prevents S516 Phos p53_Mut p53 (Mutant) Non-functional Mitosis Mitotic Entry CDC25->Mitosis Promotes Catastrophe Mitotic Catastrophe (Cell Death) Mitosis->Catastrophe Unrepaired DNA Damage

Figure 1: Mechanism of CCT 241533 in the DNA Damage Response. Note the specific blockade of autophosphorylation (S516) leading to mitotic catastrophe in p53-deficient cells treated with DNA damaging agents.

Compound Profile & Stability

PropertySpecification
Chemical Name This compound
Target CHK2 (IC50 = 3 nM)
Selectivity >80-fold vs. CHK1 (IC50 = 245 nM)
Solubility Soluble in DMSO (up to 25 mg/mL). Poor water solubility.
Storage (Solid) -20°C (desiccated) for up to 2 years.
Storage (Solution) -80°C in DMSO (aliquoted). Avoid freeze-thaw cycles.
Appearance Pale yellow solid.

Experimental Protocols (Self-Validating Systems)

Protocol A: Reconstitution and Storage
  • Solvent: Anhydrous DMSO (Sigma-Aldrich Hybridoma grade or equivalent).

  • Concentration: Prepare a 10 mM stock solution.

  • Validation: Visual inspection for particulate matter. If precipitate forms upon thawing, sonicate at 37°C for 5 minutes.

  • Aliquot: Store in single-use aliquots (e.g., 20 µL) to prevent hydrolysis or degradation.

Protocol B: Cell Treatment for Western Blot Validation

Objective: Verify CHK2 inhibition using the correct biomarker (p-S516).

  • Seeding: Seed p53-mutant cells (e.g., HT29 or HeLa) at

    
     cells/well in 6-well plates. Allow 24h attachment.
    
  • Pre-incubation: Treat cells with CCT 241533 (1 – 5 µM) for 1 hour .

    • Control: DMSO vehicle (0.1%).

  • Induction: Add a DNA damaging agent to induce CHK2 activation.[4]

    • Agent: Etoposide (50 µM) or Ionizing Radiation (5 Gy).[4]

    • Duration: Incubate for 1–4 hours post-induction.

  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Western Blot Analysis:

    • Primary Antibody 1 (Target): Anti-phospho-CHK2 (Ser516). Note: This band should disappear with CCT 241533 treatment.

    • Primary Antibody 2 (Control): Anti-phospho-CHK2 (Thr68). Note: This band may persist or increase due to feedback loops, proving the drug hits the kinase domain, not the ATM activation step.

    • Primary Antibody 3 (Downstream): Anti-HDMX (Should be stabilized/non-degraded in treated cells).

Protocol C: PARP Inhibitor Synergy Assay (Clonogenic Survival)

Objective: Quantify synthetic lethality in p53-deficient cells.

  • Seeding: Seed cells at low density (500–1000 cells/well) in 6-well plates.

  • Treatment Matrix:

    • CCT 241533: Fixed concentration (e.g., 1 µM or 3 µM - sub-lethal dose).

    • PARP Inhibitor (Olaparib): Serial dilution (0, 0.1, 1, 10, 100 µM).

  • Timeline:

    • Add CCT 241533 1 hour prior to Olaparib.

    • Incubate for 24 hours.

    • Wash cells 2x with PBS and replace with fresh drug-free media.

  • Growth: Allow colonies to form for 10–14 days.

  • Staining: Fix with methanol/acetic acid (3:1); stain with Crystal Violet (0.5%).

  • Analysis: Count colonies >50 cells. Calculate Survival Fraction (SF).

    • Synergy Check: If SF(Combo) < SF(CCT) × SF(PARPi), synergy exists.

Visualization: Experimental Workflow

Workflow Step1 1. Cell Seeding (HT29/HeLa) Step2 2. Pre-Incubation CCT 241533 (1hr) Step1->Step2 Step3 3. DNA Damage Induction (PARPi / IR / Etoposide) Step2->Step3 Branch1 Biomarker Check (4-6 hrs) Step3->Branch1 Branch2 Cytotoxicity Assay (7-14 days) Step3->Branch2 Analysis1 Western Blot Target: p-CHK2 (S516) Control: p-CHK2 (T68) Branch1->Analysis1 Analysis2 Clonogenic Assay Calculate Synergy Branch2->Analysis2

Figure 2: Validated workflow for assessing CCT 241533 activity. Branching paths distinguish between mechanistic validation (short-term) and therapeutic efficacy (long-term).

Comparative Data: Selectivity Profile

The following table highlights why CCT 241533 is preferred over first-generation inhibitors (e.g., UCN-01) which lack selectivity.

Kinase TargetIC50 (nM)Selectivity Ratio (vs CHK2)Clinical Implication
CHK2 3 1x Target Engagement
CHK1245~80xReduced toxicity (gut/hematological)
CDK1>10,000>3000xNo cell cycle interference
CDK2>10,000>3000xNo cell cycle interference
GSK3β>10,000>3000xMetabolic stability

Data Source: Anderson et al., Cancer Res 2011.[7]

Troubleshooting & Expert Insights

  • Solubility Pitfall: CCT 241533 can precipitate in aqueous media if the DMSO concentration is too low (<0.1%) in the final well. Recommendation: Maintain a final DMSO concentration of 0.1–0.5% in cell culture media to ensure bioavailability.

  • Biomarker Confusion: Do not rely on T68 phosphorylation. Many commercial "CHK2 Activation Kits" measure T68. Using these will lead to false negatives (appearing as if the drug didn't work). Always assay S516 autophosphorylation.

  • p53 Status: Efficacy is strictly context-dependent. In p53-wildtype cells (e.g., MCF7, U2OS), CHK2 inhibition may actually protect cells from chemotherapy by preventing p53-mediated apoptosis. Ensure cell lines are p53-null or mutant before expecting sensitization.

References

  • Anderson, V. E., et al. (2011).[7] "CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors."[2][3][4][6][7] Cancer Research, 71(2), 463-472.[3][7] [Link]

  • Caldwell, J. J., et al. (2011).[7] "Structure-based design of potent and selective 2-(quinazolin-2-yl)phenol inhibitors of checkpoint kinase 2." Journal of Medicinal Chemistry, 54(2), 580-590.[3][7] [Link]

  • Chemical Probes Portal. (n.d.). "CCT241533 Probe Characterization." [Link]

  • Zonneville, J., et al. (2018). "Selective therapeutic strategy for p53-deficient cancer by targeting dysregulation in DNA repair."[8] Nature Communications. [Link]

Sources

Technical Guide: CCT 241533 Dihydrochloride – Selective CHK2 Inhibition and Assay Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CCT 241533 dihydrochloride (CCT241533) is a highly potent, ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2) , a critical effector in the DNA damage response (DDR) pathway. Unlike earlier non-specific inhibitors (e.g., debromohymenialdisine), CCT241533 exhibits remarkable selectivity, with an IC


 of 3 nM  for CHK2 and >60-fold selectivity over the structurally related CHK1.

This guide details the biological activity, mechanism of action, and validated assay protocols for CCT241533. It is designed for researchers investigating DDR signaling, synthetic lethality in p53-deficient tumors, and the potentiation of PARP inhibitors.

Chemical & Physical Properties

Understanding the physical constraints of the compound is the first step in reproducible experimental design.

PropertySpecificationTechnical Note
Molecular Weight 515.41 g/mol Dihydrochloride salt form.[1]
Solubility (DMSO) ~100 mMOptimal stock concentration.
Solubility (Water) ~10 mMRequires gentle warming; less stable long-term.
Stability HygroscopicStore desiccated at -20°C. Avoid freeze-thaw cycles.
Active Moiety CCT 241533The free base acts as the ATP competitor.

Handling Directive: Always prepare stock solutions in anhydrous DMSO. Aqueous working solutions should be prepared immediately prior to use to prevent hydrolysis or precipitation.

Mechanism of Action & Signaling Pathway

CCT241533 functions as a reversible, ATP-competitive inhibitor.[2] It binds to the ATP-binding pocket of CHK2, preventing the kinase from phosphorylating its downstream substrates (e.g., CDC25C, p53, HDMX).

Critical Mechanistic Nuance: CHK2 activation involves a two-step process:

  • Priming: ATM phosphorylates CHK2 at Thr68 (T68).

  • Activation: CHK2 undergoes homodimerization and autophosphorylation at Ser516 (S516) and Thr383/387.

CCT241533 specifically blocks the catalytic activity required for S516 autophosphorylation. Therefore, in Western blot assays, CCT241533 treatment often results in the loss of the p-S516 signal, while p-T68 may remain unchanged or even increase due to feedback loop abrogation.

Visualization: CHK2 Signaling & CCT 241533 Intervention

CHK2_Pathway DNA_Damage DNA Damage (DSBs) ATM ATM Kinase DNA_Damage->ATM Activates CHK2_T68 CHK2 (p-T68) Primed ATM->CHK2_T68 Phosphorylates T68 CHK2_Inactive CHK2 (Inactive) CHK2_Inactive->CHK2_T68 CHK2_Active CHK2 (p-S516) Fully Active CHK2_T68->CHK2_Active Autophosphorylation (S516) Substrates Substrates: CDC25C, p53, HDMX CHK2_Active->Substrates Phosphorylates Response Cell Cycle Arrest / Apoptosis Substrates->Response Inhibitor CCT 241533 (ATP Competitor) Inhibitor->CHK2_Active BLOCKS Catalytic Activity

Figure 1: Mechanism of Action. CCT 241533 inhibits the catalytic autophosphorylation step (S516), preventing downstream signaling.[2]

Biological Activity Profile

Potency and Selectivity Data

The following data summarizes the compound's profile, derived from radiometric kinase assays and cellular screens.

ParameterValueContext
CHK2 IC

3 nM Biochemical assay (ATP @

)
CHK2

1.16 nMDissociation constant
CHK1 IC

190–245 nM>60-fold selectivity window
Kinase Selectivity High<4 hits >80% inhibition in 85-kinase panel at 1 µM
hERG IC

22 µMLow risk of cardiotoxicity at therapeutic doses

Validated Experimental Protocols

A. Biochemical Kinase Assay (In Vitro)

Purpose: To verify the intrinsic potency of CCT241533 against recombinant CHK2.[2] Method: Radiometric Filter-Binding Assay (Gold Standard).

Protocol:

  • Reagent Prep: Prepare reaction buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
    
  • Enzyme Mix: Dilute recombinant human CHK2 (catalytic domain) to 0.5–1 nM in reaction buffer.

  • Substrate Mix: Use a synthetic peptide substrate (e.g., CHKtide: KKKVSRSGLYRSPSMPENLNRPR) at 20 µM.

  • Compound Addition: Add CCT241533 (serial dilution in DMSO) to the wells. Keep final DMSO <1%.

  • Initiation: Start reaction with [

    
    -
    
    
    
    P]ATP. Ensure ATP concentration is near the
    
    
    for CHK2 (~10–30 µM) to accurately measure competitive inhibition.
  • Incubation: Incubate for 30–60 minutes at room temperature.

  • Termination: Stop reaction with orthophosphoric acid.

  • Detection: Spot onto P81 phosphocellulose filters, wash to remove free ATP, and quantify via scintillation counting.

Validation Criteria: The IC


 should fall within 2–5 nM. Significant deviation suggests enzyme degradation or ATP concentration errors.
B. Cellular Target Engagement Assay (Western Blot)

Purpose: To confirm CCT241533 penetrates cells and inhibits CHK2 in a physiological context. Cell Lines: HT29 (Colon), MCF7 (Breast), or HeLa.

Protocol:

  • Seeding: Plate cells (e.g., HT29) at

    
     cells/well in 6-well plates. Allow attachment overnight.
    
  • Pre-treatment: Treat cells with CCT241533 (1 µM – 10 µM) for 1 hour.

    • Note: Include a DMSO control.

  • Induction: Induce DNA damage to activate CHK2.

    • Option A: Ionizing Radiation (10 Gy).

    • Option B: Etoposide (10–50 µM) for 1 hour.

  • Lysis: Lyse cells immediately (or 1 hour post-IR) in RIPA buffer containing phosphatase inhibitors (Sodium Fluoride, Sodium Orthovanadate). Phosphatase inhibition is critical to preserve the p-S516 signal.

  • Western Blotting:

    • Primary Target: p-CHK2 (Ser516) . Expectation: Dose-dependent decrease.

    • Secondary Target: Total CHK2 . Expectation: Band shift (mobility shift) normally seen with activation should be abolished by CCT241533.

    • Control: p-H2AX (

      
      H2AX) . Expectation: Signal should remain high, confirming DNA damage occurred upstream of CHK2.
      
C. Phenotypic Assay: PARP Inhibitor Potentiation

Purpose: To demonstrate synthetic lethality. CCT241533 alone is often non-cytotoxic but sensitizes p53-deficient cells to PARP inhibitors (e.g., Olaparib).

Protocol (SRB Assay):

  • Seeding: Seed cells (e.g., p53-mutant HT29) in 96-well plates (2,000 cells/well).

  • Compound Matrix:

    • Add CCT241533 at a fixed sub-lethal dose (e.g., GI

      
       or ~1 µM).
      
    • Add Olaparib in a serial dilution (0.01 µM to 10 µM).

  • Incubation: Incubate for 96 hours (4 doubling times).

  • Fixation: Fix cells with cold trichloroacetic acid (TCA, 10% final) for 1 hour at 4°C.

  • Staining: Wash with water, dry, and stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 mins.

  • Quantification: Solubilize dye with 10 mM Tris base and read absorbance at 510 nm.

  • Analysis: Calculate the Potentiation Index (PI).

    • Success Metric: PI > 2.0 indicates significant synergy.

Experimental Workflow Diagram

Workflow Step1 1. Compound Prep (DMSO Stock) Step2 2. Biochemical Assay (IC50 Validation) Step1->Step2 Verify Potency Step3 3. Cellular Engagement (Western: p-S516) Step2->Step3 Verify Permeability Step4 4. Phenotypic Assay (PARPi Synergy) Step3->Step4 Verify Efficacy

Figure 2: Recommended experimental workflow for validating CCT 241533 activity.

References

  • Anderson, V. E., et al. (2011).[3] "CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors."[2][3][4][5][6][7] Cancer Research, 71(2), 463-472.[3][6]

  • Caldwell, J. J., et al. (2011).[1][3] "Structure-based design of potent and selective 2-(quinazolin-2-yl)phenol inhibitors of checkpoint kinase 2." Journal of Medicinal Chemistry, 54(2), 580-590.[6]

  • R&D Systems. "this compound Product Information." Tocris Bioscience.

  • Chemical Probes Portal. "CCT241533 Probe Characterization."

Sources

Technical Guide: CCT 241533 Dihydrochloride Downstream Signaling & Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CCT 241533 dihydrochloride is a highly potent, ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2) with an IC50 of 3 nM.[1][2][3][4] Unlike non-selective kinase inhibitors, CCT 241533 exhibits a distinct selectivity profile (63-fold selectivity over CHK1), making it a critical tool for dissecting the specific contributions of CHK2 in the DNA Damage Response (DDR).

This guide details the mechanistic signaling pathways modulated by CCT 241533, specifically its role in abrogating G2/M checkpoints and potentiating synthetic lethality in p53-deficient backgrounds. It provides researchers with validated protocols for assessing target engagement and downstream pathway modulation.

Mechanism of Action: The CHK2 Node

CHK2 is a central transducer in the cellular response to Double-Strand Breaks (DSBs).[5][6] Under normal physiological conditions, CHK2 is inactive. Upon DNA damage, the ATM kinase phosphorylates CHK2 at Thr68, inducing dimerization and autophosphorylation at Ser516, which fully activates the kinase.[5]

CCT 241533 Intervention: CCT 241533 binds to the ATP-binding pocket of CHK2.[1][2][3][5][6][7] While it does not prevent the initial phosphorylation by ATM (Thr68), it blocks the autophosphorylation at Ser516 , thereby preventing the kinase from phosphorylating its downstream effectors.

Core Signaling Architecture

The inhibition of CHK2 by CCT 241533 disrupts three primary axes:

  • Cdc25 Phosphatase Axis (Cell Cycle Arrest): CHK2 normally phosphorylates Cdc25A/C, leading to their degradation or sequestration. This prevents Cdk1 activation and arrests the cell cycle. CCT 241533 restores Cdc25 activity, forcing cells to bypass the G2/M checkpoint despite DNA damage.

  • p53/MDM4 Axis (Apoptosis): CHK2 phosphorylates p53 (at Ser20) and MDM4 (HDMX), stabilizing p53. CCT 241533 inhibition in p53-wildtype cells can dampen the apoptotic response.

  • BRCA1 Axis (DNA Repair): CHK2 phosphorylates BRCA1 (Ser988), promoting Homologous Recombination (HR). Inhibition impairs this repair fidelity.

Pathway Visualization

The following diagram maps the specific nodes inhibited by CCT 241533 within the DDR network.

CHK2_Signaling DNA_Damage DSBs (DNA Damage) ATM ATM Kinase DNA_Damage->ATM Activates CHK2_Inactive CHK2 (Inactive) ATM->CHK2_Inactive Phosphorylates T68 CHK2_Active CHK2 (Active) p-S516 CHK2_Inactive->CHK2_Active Autophosphorylation (S516) Cdc25 Cdc25A/C (Phosphatases) CHK2_Active->Cdc25 Phosphorylates (Inhibits) p53 p53 (Stability) CHK2_Active->p53 Phosphorylates S20 HDMX HDMX (MDM4) CHK2_Active->HDMX Degradation BRCA1 BRCA1 (Repair) CHK2_Active->BRCA1 Promotes HR CCT CCT 241533 (Inhibitor) CCT->CHK2_Active BLOCKS ATP Pocket CDK1 Cdk1/Cyclin B (Mitotic Entry) Cdc25->CDK1 Dephosphorylates (Activates) Arrest G2/M Arrest CDK1->Arrest Blocked by CHK2 MitoticCatastrophe Mitotic Catastrophe (Therapeutic Goal) CDK1->MitoticCatastrophe Unchecked Entry (Drug Effect) Apoptosis Apoptosis p53->Apoptosis

Caption: CCT 241533 blocks CHK2 autophosphorylation (S516), preventing signal transduction to Cdc25, p53, and BRCA1, ultimately forcing checkpoint bypass.

Chemical Profile & Selectivity

Understanding the chemical constraints is vital for experimental design.

ParameterValueNotes
IC50 (CHK2) 3 nMBiochemical assay
Selectivity >63-fold vs. CHK1CHK1 IC50 = 190–245 nM
Solubility DMSO (up to 100 mM)Insoluble in water; avoid freeze-thaw cycles
Cellular Potency 1 - 5 µMHigher conc.[3] required to penetrate cell membrane
Off-Targets PHK, MARK3, GCK, MLK1>80% inhibition at 1 µM

Experimental Validation Protocols

To scientifically validate CCT 241533 activity, one must demonstrate the inhibition of CHK2 autophosphorylation after DNA damage induction. Resting cells have low p-CHK2 levels, making inhibition undetectable without a trigger.

Protocol: Western Blot Target Engagement Assay

Objective: Confirm CCT 241533 prevents CHK2 S516 autophosphorylation following DNA damage.[2][5][7]

Reagents:

  • DNA Damage Inducer: Bleomycin (10 µM) or Doxorubicin (0.5 µM).

  • Primary Antibody: Anti-CHK2 (phospho S516) [Specific readout for autophosphorylation].

  • Control Antibody: Anti-CHK2 (Total) and Anti-p-CHK2 (T68) [T68 should remain largely unaffected as it is ATM-mediated].

Step-by-Step Methodology:

  • Seeding: Plate HT-29 or HeLa cells (p53-deficient lines preferred for synthetic lethality studies) at 70% confluency.

  • Pre-treatment: Treat cells with CCT 241533 (1 µM - 5 µM) for 1 hour.

    • Rationale: Pre-loading the inhibitor ensures the ATP pocket is occupied before damage signaling begins.

  • Damage Induction: Add Bleomycin (10 µM) to the media containing CCT 241533. Incubate for 1–4 hours.

    • Note: Do not wash out CCT 241533.

  • Lysis: Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) to preserve phosphorylation states.

  • Detection: Perform Western Blot.

    • Positive Result: Strong p-CHK2 (T68) band (ATM active), but absent/weak p-CHK2 (S516) band compared to "Bleomycin Only" control.

Protocol: Potentiation of PARP Inhibitors (Clonogenic Assay)

Objective: Quantify synthetic lethality in p53-deficient cells.

  • Seeding: Seed 500–1000 cells/well in 6-well plates. Allow attachment (24h).

  • Treatment Matrix:

    • Vehicle (DMSO)[3]

    • PARP Inhibitor (e.g., Olaparib) at varying doses (0.1, 1, 10 µM).

    • CCT 241533 (Fixed dose: GI50, typically ~1.5 µM).

    • Combination (Olaparib + CCT 241533).[8]

  • Incubation: Continuous exposure for 7–10 days.

  • Analysis: Fix with methanol, stain with Crystal Violet. Count colonies >50 cells.

  • Calculation: Potentiation Index (PI) = GI50(PARPi alone) / GI50(Combination).[1][2] PI > 1 indicates synergy.

Therapeutic Applications: Synthetic Lethality[9][10][11]

CCT 241533 is most effective in a p53-deficient background . In p53-wildtype cells, CHK2 inhibition may inadvertently protect cells by preventing p53-mediated apoptosis. However, in p53-mutant tumors, cells rely heavily on the CHK2-Cdc25-Cdk1 (G2/M) checkpoint to repair DNA damage before mitosis.

The Logic of Synergy:

  • PARP Inhibitors cause Single-Strand Breaks (SSBs) which convert to DSBs during replication.[5]

  • p53-Mutant Cells cannot arrest at G1. They rely on the G2/M checkpoint (CHK2-dependent).

  • CCT 241533 abrogates the G2/M checkpoint.

  • Result: Cells enter mitosis with unrepaired DNA, leading to mitotic catastrophe and death.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Step 1: Pre-Treatment cluster_1 Step 2: Damage Induction cluster_2 Step 3: Readout (Western) Cells HeLa / HT-29 (p53 mutant) Inhibitor Add CCT 241533 (1-5 µM) Cells->Inhibitor Damage Add Bleomycin or PARP Inhibitor Inhibitor->Damage Incubation Incubate 1-4 Hours Damage->Incubation Lysis Lysis + Phosphatase Inhibitors Incubation->Lysis Blot Measure: p-CHK2 (S516) vs T68 Lysis->Blot

Caption: Workflow for validating CCT 241533 target engagement. Crucial step: Pre-treatment before damage induction.

References

  • CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors. Source:[2][3][5][7] Cancer Research (2011) URL:[3][6][Link] Significance: Primary characterization of the molecule, IC50 data, and synergy with PARP inhibitors.

  • Identification of CCT241533 as a potent, selective, and orally bioavailable CHK2 inhibitor. Source: Journal of Medicinal Chemistry (2011) URL:[Link] Significance: Detailed chemical synthesis, structure-activity relationship (SAR), and selectivity profiling.

  • Checkpoint Kinase 2 (CHK2) Inhibitors: A Review of Patent Literature. Source: Expert Opinion on Therapeutic Patents (2014) URL:[Link] Significance: Contextualizes CCT 241533 against other CHK2 inhibitors in development.

Sources

Methodological & Application

Application Note: In Vitro Characterization and Usage of CCT 241533 Dihydrochloride

[1][2][3]

Introduction & Mechanism of Action

CCT 241533 dihydrochloride is a highly potent, selective, and ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2) .[1] Unlike non-selective inhibitors (e.g., CHK2 Inhibitor II), CCT 241533 demonstrates a distinct selectivity profile, inhibiting CHK2 with an IC50 of ~3 nM while maintaining a >60-fold selectivity window over CHK1 (IC50 ~190 nM).[2][3]

Biological Context

In response to DNA double-strand breaks (DSBs), the kinase ATM phosphorylates CHK2 at Threonine 68 (T68).[4] This priming event induces CHK2 homodimerization and trans-autophosphorylation at Serine 516 (S516) , fully activating the kinase. Activated CHK2 then phosphorylates downstream substrates (e.g., Cdc25C, p53, HDMX) to enforce cell cycle checkpoints or induce apoptosis.

Mechanism of Inhibition: CCT 241533 binds to the ATP-binding pocket of CHK2.[1][2][3][5][6][7]

  • Primary Effect: It blocks the autophosphorylation of CHK2 at S516 and subsequent substrate phosphorylation.[2][3]

  • Critical Distinction: It does not inhibit the upstream ATM-mediated phosphorylation of CHK2 at T68 . In fact, T68 phosphorylation often persists or increases due to feedback loop retention, serving as a biomarker that the DNA damage signaling is intact upstream of the inhibitor.

Compound Handling & Stock Preparation[2][8][9]

Proper handling is prerequisite to reproducible data. The dihydrochloride salt form improves water solubility compared to the free base, but DMSO remains the preferred solvent for long-term stock stability in cellular assays.

Solubility Data
SolventSolubility LimitComments
DMSO ~100 mg/mL (200 mM)Recommended. Hygroscopic; use anhydrous DMSO.[6][8]
Water ~33 mg/mL (70 mM)Requires ultrasonication.[8] Less stable long-term.
Ethanol ~5 mg/mLNot recommended for high-concentration stocks.[9]
Protocol: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM Molecular Weight: 478.94 g/mol

  • Weighing: Accurately weigh 4.79 mg of this compound.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (cell culture grade).

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquot & Storage: Dispense into 20-50 µL aliquots in amber tubes (light sensitive). Store at -80°C . Avoid freeze-thaw cycles (>3 cycles significantly degrades potency).

Experimental Protocols

Protocol A: Validation of Target Engagement (Western Blot)

Objective: Confirm inhibition of CHK2 kinase activity in cells following DNA damage. Rationale: CHK2 is inactive in basal conditions. You must induce DNA damage (e.g., with Etoposide or Ionizing Radiation) to activate the pathway and visualize the inhibitory effect of CCT 241533.

Reagents
  • Cell Line: HT-29 or HeLa (Robust DNA damage response).[3][4]

  • DNA Damaging Agent: Etoposide (Stock 50 mM in DMSO).

  • Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktails 2 & 3 (Sigma) and Protease Inhibitors. Note: Phosphatase inhibitors are non-negotiable for detecting pS516.

Workflow
  • Seeding: Seed cells (3 x 10^5 cells/well) in a 6-well plate. Incubate for 24 hours to reach 70-80% confluency.

  • Pre-Treatment (Inhibitor):

    • Treat cells with CCT 241533 at graded concentrations: 0, 0.5, 1, 5, 10 µM .

    • Incubate for 1 hour prior to DNA damage induction.

  • Induction (DNA Damage):

    • Add Etoposide to a final concentration of 50 µM directly to the media containing the inhibitor.

    • Alternative: Expose cells to 5 Gy Ionizing Radiation (IR).[4]

  • Incubation: Incubate for 4-6 hours at 37°C.

  • Harvest: Wash with ice-cold PBS. Lyse cells on ice. Clarify lysates (14,000 x g, 10 min).

  • Immunoblotting:

    • Primary Antibody 1 (Target): Anti-phospho-CHK2 (Ser516). Expected Result: Dose-dependent disappearance.

    • Primary Antibody 2 (Control): Anti-phospho-CHK2 (Thr68).[6] Expected Result: Band persists (confirms ATM is active).

    • Primary Antibody 3 (Downstream): Anti-HDMX or Anti-Cdc25C. Expected Result: Blockade of degradation or phosphorylation shift.

Protocol B: Synthetic Lethality Assay (Potentiation of PARP Inhibitors)

Objective: Assess the ability of CCT 241533 to potentiate the cytotoxicity of PARP inhibitors (e.g., Olaparib) in p53-deficient cells.

Workflow
  • Seeding: Seed cells (e.g., HeLa or MCF-7) in 96-well plates at 2,000 cells/well. Allow attachment overnight.

  • Matrix Treatment:

    • Prepare a fixed concentration of CCT 241533 (e.g., 1 µM or a dose < GI10).

    • Prepare a serial dilution of Olaparib (0.1 µM to 100 µM).

  • Execution:

    • Group A: Olaparib alone.

    • Group B: Olaparib + CCT 241533 (Fixed dose).

  • Incubation: Incubate for 96 hours (continuous exposure).

  • Readout: Assess viability using CellTiter-Glo or SRB assay.

  • Analysis: Calculate the Potentiation Index (PI) :

    
    
    
    • Interpretation: PI > 1 indicates potentiation (synergy).

Pathway Visualization & Workflow

Figure 1: CHK2 Signaling & CCT 241533 Intervention

The diagram below illustrates the precise node of inhibition. Note that upstream activation (T68) remains intact, while autophosphorylation (S516) is blocked.[4]

CHK2_PathwayDSBDNA Double-Strand Breaks(IR / Etoposide)ATMATM Kinase(Activated)DSB->ATMActivatesCHK2_InactiveCHK2 (Inactive)ATM->CHK2_InactivePhosphorylates T68CHK2_T68CHK2 (pT68)Primed / DimerizedCHK2_Inactive->CHK2_T68CHK2_ActiveCHK2 (pS516)Fully ActiveCHK2_T68->CHK2_ActiveAutophosphorylation(S516)CCTCCT 241533(Inhibitor)CCT->CHK2_T68  BLOCKS ATP PocketSubstratesSubstrates:Cdc25C (pS216)HDMX (Degradation)p53 (pS20)CHK2_Active->SubstratesPhosphorylatesResponseCell Cycle Arrest (G2/M)ApoptosisSubstrates->Response

Caption: CCT 241533 inhibits the autophosphorylation step (S516), uncoupling ATM priming from downstream effector activation.

Figure 2: Experimental Timeline (Western Blot)

Protocol_TimelineT_minus_1T = -1 hrAdd CCT 241533T_zeroT = 0 hrAdd Etoposide (50µM)T_minus_1->T_zeroPre-incubationT_plus_4T = +4-6 hrHarvest LysatesT_zero->T_plus_4Damage ResponseAnalysisWestern BlotProbe: pS516 vs pT68T_plus_4->AnalysisReadout

Caption: Optimal dosing timeline ensures the inhibitor is present before the DNA damage cascade amplifies.

Troubleshooting & Expert Tips

  • "I see pT68 signal even with high inhibitor concentration."

    • Status: Normal.

    • Explanation: CCT 241533 does not inhibit ATM. The persistence of pT68 confirms that your DNA damaging agent worked and the upstream pathway is intact. If you lose pT68, your cells may be dying non-specifically or the lysate is degraded.

  • "No inhibition of pS516 observed."

    • Check: Did you use phosphatase inhibitors in your lysis buffer? pS516 is labile.

    • Check: Timing. If you harvest too late (>24h), the damage signaling may have resolved or cells may have undergone apoptosis, complicating interpretation. 4-6 hours is the sweet spot for maximal phosphorylation.

  • "Precipitation in cell culture media."

    • Solution: Do not exceed 0.5% final DMSO concentration. If using 50 µM inhibitor, ensure your stock is at least 10 mM (1:200 dilution).

References

  • Anderson, V. E., et al. (2011). "CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors."[10] Cancer Research, 71(2), 463-472.[7][10]

    • [7]

  • Caldwell, J. J., et al. (2011). "Structure-based design of CCT241533, a potent and selective inhibitor of checkpoint kinase 2 (CHK2)." Journal of Medicinal Chemistry, 54(2), 580-590.[7]

    • Chemical Probes Portal.

      Application Note: CCT 241533 Dihydrochloride Treatment in HT29, HeLa, and MCF7 Cell Lines

      [1][2]

      Abstract & Compound Overview

      CCT 241533 dihydrochloride is a highly selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2) with a biochemical IC

      12
      
      

      This guide details the handling, treatment, and validation of CCT 241533 in three distinct human tumor cell lines: HT29 (Colorectal, p53 mutant), HeLa (Cervical, p53 null/inactivated), and MCF7 (Breast, p53 wild-type).

      Key Mechanism

      CHK2 is activated by ATM in response to double-strand breaks (DSBs).[3] CCT 241533 blocks the catalytic activity of CHK2, preventing the autophosphorylation at Ser516 and the subsequent phosphorylation of downstream targets (e.g., Cdc25A, Kap1, HDMX).[4] This inhibition abrogates the G2/M checkpoint, forcing cells with DNA damage into mitosis, leading to mitotic catastrophe—particularly in p53-deficient backgrounds.

      Chemical Properties & Stock Preparation[3][6][7][8][9]

      Proper solubilization is critical. The dihydrochloride salt form improves solubility over the free base, but hygroscopicity requires strict handling.

      PropertySpecification
      MW 515.41 g/mol
      Solubility (Water) ~33 mg/mL (Requires warming/sonication)
      Solubility (DMSO) 100 mM (Recommended for Stock)
      Storage (Solid) -20°C (Desiccated)
      Storage (Solution) -80°C (Stable for 6 months; avoid freeze-thaw)
      Protocol: 10 mM Stock Preparation
      • Weigh 5.15 mg of this compound.

      • Add 1.0 mL of anhydrous DMSO (freshly opened to minimize water absorption).

      • Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

      • Aliquot into 50 µL volumes in amber tubes and store at -80°C.

      Cell Line Selection & Rationale

      The efficacy of CHK2 inhibition is context-dependent, relying heavily on the p53 status of the cell line.

      Cell LineTissue Originp53 StatusCHK2 Pathway StatusCCT 241533 GI
      
      
      (72-96h)
      HT29 ColorectalMutant (R273H)Functional (High activation)1.7 µM
      HeLa CervicalInactivated (HPV E6)Functional2.2 µM
      MCF7 BreastWild-TypeFunctional5.1 µM

      Expert Insight: HT29 and HeLa cells are more sensitive to CCT 241533 because they lack a functional G1/S checkpoint (p53-dependent). They rely almost exclusively on the CHK2-mediated G2/M checkpoint for survival after DNA damage. MCF7 cells, retaining p53, can utilize alternative arrest mechanisms, rendering them less sensitive to CHK2 monotherapy.

      Experimental Protocols

      Protocol A: Single-Agent Cytotoxicity (GI50 Determination)

      Objective: Determine the concentration required to inhibit cell growth by 50%.[4]

      • Seeding:

        • HT29/HeLa: Seed 2,000–3,000 cells/well in 96-well plates.

        • MCF7: Seed 4,000 cells/well (slower growth rate).

        • Volume: 100 µL complete media (DMEM + 10% FBS).

        • Incubate 24h for attachment.

      • Treatment:

        • Prepare a 2x serial dilution of CCT 241533 in media (Range: 0.1 µM to 100 µM).

        • Add 100 µL of drug solution to wells (Final DMSO < 0.5%).

        • Include DMSO-only control and Media-only blank .

      • Incubation: Incubate for 96 hours at 37°C, 5% CO2.

      • Readout (SRB Assay recommended for adherence):

        • Fix cells with 10% cold trichloroacetic acid (TCA) for 1h at 4°C.

        • Wash 4x with water; dry.

        • Stain with 0.057% Sulforhodamine B (SRB) for 15 min.

        • Wash 4x with 1% acetic acid; dry.

        • Solubilize dye with 10 mM Tris base (pH 10.5).

        • Read Absorbance at 510 nm.

      Protocol B: Target Engagement (Western Blot Validation)

      Objective: Confirm CHK2 inhibition via "Band Shift" and Phospho-markers.

      Critical Concept: CCT 241533 inhibits CHK2 activity, not its activation by ATM. Therefore, you will see retention of p-T68 (ATM site) but loss of p-S516 (Autophosphorylation) and collapse of the total CHK2 band shift .

      • Seeding: Seed 1.5 x 10^6 cells (HT29 or HeLa) in 10cm dishes. Grow to 70% confluence.

      • Pre-Treatment: Treat with 5 µM CCT 241533 or DMSO vehicle for 1 hour .

      • Damage Induction: Add Etoposide (50 µM) or Doxorubicin (0.5 µM) directly to the media containing CCT 241533. Incubate for 2–4 hours .

        • Note: DNA damage is required to activate the kinase first to see the inhibition effect.

      • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors.

      • Western Blotting:

        • Run on 8% SDS-PAGE (Low percentage helps separate phosphorylated isoforms).

        • Primary Antibodies:

          • Anti-CHK2 (Total): Look for "Band Shift" (upper band = hyperphosphorylated active form). CCT treatment should collapse this to the lower band.

          • Anti-p-CHK2 (Thr68): Should remain HIGH (Positive Control for DNA damage).

          • Anti-p-CHK2 (Ser516): Should be ABSENT in CCT treated cells.

          • Anti-HDMX: Should be STABILIZED (High levels) in CCT treated cells (normally degraded upon DNA damage).

      Protocol C: Potentiation of PARP Inhibitors (Combination Screen)

      Objective: Demonstrate synthetic lethality in p53-deficient cells.

      • Seeding: As per Protocol A (HT29 or HeLa).

      • Treatment Matrix:

        • Drug A (PARPi): Olaparib or Rucaparib (Serial dilution: 0.1 – 10 µM).

        • Drug B (CHK2i): CCT 241533 at a fixed sub-lethal dose (e.g., 1 µM for HT29).

      • Sequence: Co-treatment is standard. Add CCT 241533 immediately followed by PARPi.

      • Incubation: 5–7 days (Longer incubation emphasizes the replication stress mechanism).

      • Analysis: Calculate the Potentiation Index (PI) :

        
        .[2]
        
        • Success Criteria: PI > 1.5 indicates significant potentiation.

      Visualizations

      Figure 1: CHK2 Signaling & CCT 241533 Mechanism

      This diagram illustrates the specific node of inhibition within the DDR pathway.

      CHK2_Pathwaycluster_CHK2CHK2 Activation CycleDNA_DamageDNA Double-Strand Breaks(Etoposide/IR)ATMATM KinaseDNA_Damage->ATMActivatesCHK2_InactiveCHK2 (Inactive)ATM->CHK2_InactivePhosphorylates T68CHK2_T68p-CHK2 (Thr68)(Primed)CHK2_Inactive->CHK2_T68CHK2_Activep-CHK2 (Ser516)(Fully Active)CHK2_T68->CHK2_ActiveAutophosphorylation(Cis/Trans)TargetsDownstream Targets(Cdc25A, HDMX, Kap1)CHK2_Active->TargetsPhosphorylatesCCTCCT 241533(Inhibitor)CCT->CHK2_ActiveBLOCKS Catalytic Activity(ATP Competitive)ApoptosisMitotic Catastrophe / ApoptosisCCT->ApoptosisForces p53-null cellsinto mitosisOutcomeCell Cycle Arrest / DNA RepairTargets->OutcomePromotes

      Caption: CCT 241533 blocks the autophosphorylation step (S516) but not the upstream ATM-mediated priming (T68).

      Figure 2: Western Blot Validation Workflow

      Timeline for Protocol B to ensure capture of dynamic phosphorylation events.

      WB_WorkflowStep1Seed Cells(HT29/HeLa)24hStep2Pre-Treat:CCT 241533 (5µM)1 HourStep1->Step2Step3Induce Damage:Add Etoposide (50µM)Wait 2-4 HoursStep2->Step3Step4Harvest Lysate(+ PhosSTOP)Step3->Step4Step5SDS-PAGE(8% Gel)Step4->Step5

      Caption: Pre-incubation with CCT 241533 is essential to effectively compete with ATP before kinase activation.

      References

      • Caldwell, J. J., et al. (2011).[2] Structure-Based Design of Potent and Selective 2-(Quinazolin-2-yl)phenol Inhibitors of Checkpoint Kinase 2.[2] Journal of Medicinal Chemistry, 54(2), 580–590.[1][2] Link

      • Anderson, V. E., et al. (2011). CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors.[1][2][5] Cancer Research, 71(2), 463–472.[1] Link

      • Chemical Probes Portal. (2016). CCT241533 Profile. ChemicalProbes.org. Link

      CCT241533 Dihydrochloride: A Comprehensive Guide to Inhibiting CHK2 Autophosphorylation

      Author: BenchChem Technical Support Team. Date: February 2026

      This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the use of CCT241533 dihydrochloride, a potent and selective inhibitor of Checkpoint Kinase 2 (CHK2). This guide details the mechanism of action, provides validated protocols for experimental application, and offers insights into the causality behind experimental design choices, ensuring scientific integrity and reproducibility.

      Introduction: The Critical Role of CHK2 in the DNA Damage Response

      Checkpoint Kinase 2 (CHK2) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway, acting as a crucial tumor suppressor.[1][2] In response to DNA double-strand breaks (DSBs), CHK2 is activated through phosphorylation by Ataxia-Telangiectasia Mutated (ATM) kinase.[3] This activation initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis.[4][5] A key event in the full activation of CHK2 is its autophosphorylation at multiple sites, including Serine 516 (S516), which serves as a robust biomarker of its activity.[1] The dysregulation of the CHK2 pathway is implicated in various cancers, making it an attractive target for therapeutic intervention.

      CCT241533 is a highly potent and selective ATP-competitive inhibitor of CHK2, with a reported IC50 of 3 nM.[1][6] Its specificity is highlighted by its significantly lower activity against the related kinase CHK1.[7] X-ray crystallography studies have confirmed that CCT241533 binds to the ATP pocket of CHK2, effectively blocking its kinase activity.[1] This guide will focus on the practical application of CCT241533 dihydrochloride to inhibit CHK2 autophosphorylation, a direct measure of its cellular efficacy.

      Mechanism of Action: How CCT241533 Inhibits CHK2

      Upon DNA damage, ATM phosphorylates CHK2 on Threonine 68 (T68), leading to CHK2 dimerization and subsequent trans-autophosphorylation, a critical step for its full activation. This autophosphorylation occurs at several residues, including S516. CCT241533, by competing with ATP for binding to the kinase domain of CHK2, prevents this autophosphorylation cascade. The inhibition of S516 autophosphorylation is a direct and quantifiable indicator of CCT241533's target engagement within the cell.

      CHK2_Activation_and_Inhibition cluster_0 DNA Damage Response cluster_1 Inhibition by CCT241533 DNA_DSB DNA Double-Strand Breaks ATM ATM Kinase DNA_DSB->ATM activates CHK2_inactive Inactive CHK2 (Monomer) ATM->CHK2_inactive phosphorylates (T68) CHK2_active Active CHK2 (Dimer) p-T68 CHK2_inactive->CHK2_active dimerization Autophosphorylation Autophosphorylation (p-S516) CHK2_active->Autophosphorylation Downstream Downstream Effectors (Cdc25, p53, BRCA1) Autophosphorylation->Downstream Cell_Cycle_Arrest Cell Cycle Arrest, DNA Repair, Apoptosis Downstream->Cell_Cycle_Arrest CCT241533 CCT241533 ATP_Binding_Pocket ATP Binding Pocket CCT241533->ATP_Binding_Pocket binds to ATP_Binding_Pocket->Autophosphorylation inhibits

      Figure 1: CHK2 Activation Pathway and Inhibition by CCT241533.

      Product Specifications and Handling

      PropertyValueReference
      Chemical Name CCT241533 dihydrochloride[1]
      Molecular Formula C₂₃H₂₇FN₄O₄ · 2HCl[8]
      Molecular Weight 515.41 g/mol [1]
      Appearance White to off-white solid
      Purity ≥98%[6]
      Storage Store at -20°C.[9]
      Solubility Soluble in DMSO (≥ 10 mg/mL) and Water.[9]

      Preparation of Stock Solutions:

      For in vitro cellular assays, it is recommended to prepare a stock solution of CCT241533 dihydrochloride in sterile DMSO. To ensure accuracy, use anhydrous DMSO.

      • 10 mM Stock Solution: Dissolve 5.15 mg of CCT241533 dihydrochloride in 1 mL of DMSO.

      • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[8]

      Safety Precautions:

      Always handle CCT241533 dihydrochloride in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for complete handling and safety information.[9]

      Experimental Protocols

      Cell-Based Assay for CHK2 Autophosphorylation Inhibition

      This protocol describes a method to assess the efficacy of CCT241533 in inhibiting CHK2 autophosphorylation at S516 in a cellular context following the induction of DNA damage.

      Rationale:

      The human colon cancer cell line HT-29 is a suitable model as it expresses wild-type CHK2 and shows a robust DNA damage response.[10] Etoposide, a topoisomerase II inhibitor, is used to induce DNA double-strand breaks and subsequently activate the ATM-CHK2 pathway.[10] The inhibition of CHK2 autophosphorylation at S516 is then measured by Western blotting as a direct readout of CCT241533 activity.

      Cell_Based_Assay_Workflow Start Start Cell_Seeding Seed HT-29 cells Start->Cell_Seeding Pre_incubation Pre-incubate with CCT241533 Cell_Seeding->Pre_incubation DNA_Damage Induce DNA damage (Etoposide) Pre_incubation->DNA_Damage Incubation Incubate DNA_Damage->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot Western Blot Analysis (p-CHK2 S516, Total CHK2, Loading Control) Protein_Quantification->Western_Blot End End Western_Blot->End

      Figure 2: Workflow for the Cell-Based CHK2 Inhibition Assay.

      Materials:

      • HT-29 human colon cancer cell line

      • McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

      • CCT241533 dihydrochloride

      • Etoposide

      • Phosphate Buffered Saline (PBS)

      • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

      • BCA Protein Assay Kit

      • SDS-PAGE gels and running buffer

      • PVDF membrane

      • Transfer buffer

      • Blocking buffer (e.g., 5% BSA in TBST)

      • Primary antibodies: Rabbit anti-phospho-CHK2 (Ser516), Rabbit anti-CHK2 (total), Mouse anti-GAPDH (loading control)

      • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

      • Enhanced Chemiluminescence (ECL) substrate

      Procedure:

      • Cell Seeding: Seed HT-29 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

      • Inhibitor Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of CCT241533 dihydrochloride (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Include a DMSO vehicle control. Incubate for 1-2 hours.

      • DNA Damage Induction: Add etoposide to a final concentration of 20-50 µM to all wells except for the untreated control.

      • Incubation: Incubate the cells for an additional 1-4 hours at 37°C.

      • Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse the cells directly in the wells with 100-200 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.

      • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

      • Western Blotting:

        • Normalize the protein concentrations of all samples.

        • Separate 20-30 µg of protein per lane by SDS-PAGE.

        • Transfer the separated proteins to a PVDF membrane.

        • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2]

        • Incubate the membrane with primary antibody against phospho-CHK2 (S516) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[2]

        • Wash the membrane three times with TBST.

        • Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

        • Wash the membrane three times with TBST.

        • Detect the signal using an ECL substrate and an appropriate imaging system.

        • Strip the membrane and re-probe for total CHK2 and a loading control (e.g., GAPDH) to ensure equal protein loading.

      Expected Results:

      A dose-dependent decrease in the level of phosphorylated CHK2 at S516 should be observed in cells treated with CCT241533 compared to the etoposide-only treated cells. Total CHK2 levels should remain relatively constant across all treatments.

      In Vitro CHK2 Kinase Assay

      This biochemical assay directly measures the ability of CCT241533 to inhibit the enzymatic activity of recombinant CHK2.

      Rationale:

      An in vitro kinase assay provides a direct measure of the inhibitor's potency against the isolated enzyme, free from cellular uptake and metabolism variables. This is crucial for determining the IC50 value and for structure-activity relationship (SAR) studies. A common method involves measuring the transfer of ³²P-labeled phosphate from ATP to a specific CHK2 substrate peptide.

      Materials:

      • Recombinant active CHK2 enzyme

      • CHK2 substrate peptide (e.g., CHKtide)

      • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

      • [γ-³²P]ATP

      • CCT241533 dihydrochloride

      • Phosphocellulose paper

      • Scintillation counter

      Procedure:

      • Prepare Inhibitor Dilutions: Prepare a serial dilution of CCT241533 dihydrochloride in the kinase assay buffer.

      • Set up Kinase Reaction: In a microcentrifuge tube, combine the kinase assay buffer, recombinant CHK2 enzyme, and the CHK2 substrate peptide.

      • Add Inhibitor: Add the diluted CCT241533 or vehicle (DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

      • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

      • Incubate: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

      • Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

      • Wash: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

      • Quantify: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

      • Data Analysis: Calculate the percentage of inhibition for each CCT241533 concentration and determine the IC50 value by fitting the data to a dose-response curve.

      Cell Cycle Analysis by Flow Cytometry

      This protocol outlines a method to assess the effect of CHK2 inhibition by CCT241533 on cell cycle distribution.

      Rationale:

      Activated CHK2 can induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[4] By inhibiting CHK2, CCT241533 is expected to abrogate this DNA damage-induced cell cycle arrest. Flow cytometry analysis of DNA content allows for the quantification of cells in different phases of the cell cycle.

      Materials:

      • Cells of interest (e.g., HT-29)

      • CCT241533 dihydrochloride

      • DNA damaging agent (e.g., etoposide)

      • PBS

      • 70% Ethanol (ice-cold)

      • Propidium Iodide (PI) staining solution (containing RNase A)

      • Flow cytometer

      Procedure:

      • Cell Treatment: Seed and treat cells with a DNA damaging agent in the presence or absence of CCT241533 as described in the cell-based assay (Section 4.1).

      • Cell Harvest: At the desired time point, harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

      • Fixation: Wash the cells with PBS and then fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

      • Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in PI staining solution.

      • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

      • Flow Cytometry: Analyze the samples on a flow cytometer.

      • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

      Expected Results:

      Treatment with a DNA damaging agent is expected to cause an accumulation of cells in the G2/M phase.[10] Co-treatment with CCT241533 should lead to a reduction in this G2/M arrest, with cells progressing through the cell cycle, potentially leading to increased apoptosis in cancer cells with compromised p53 function.

      Concluding Remarks

      CCT241533 dihydrochloride is a powerful research tool for investigating the role of CHK2 in the DNA damage response and other cellular processes. Its high potency and selectivity make it an ideal probe for dissecting the CHK2 signaling pathway. The protocols provided in this guide offer a robust framework for studying the inhibition of CHK2 autophosphorylation and its downstream consequences. As with any experimental system, optimization of conditions for specific cell lines and experimental setups is recommended to ensure reliable and reproducible results. The insights gained from such studies will be invaluable for advancing our understanding of CHK2 biology and its potential as a therapeutic target in oncology and other diseases.

      References

      • CCT241533 - the Chemical Probes Portal. (n.d.). The Chemical Probes Portal. [Link]

      • CHK2 Inhibition Provides a Strategy to Suppress Hematologic Toxicity from PARP Inhibitors. (2020). Molecular Cancer Therapeutics, 19(6), 1391–1403. [Link]

      • Cellular responses to etoposide: cell death despite cell cycle arrest and repair of DNA damage. (2007). Apoptosis, 12(11), 2077–2088. [Link]

      • Study on the Mechanism of Cell Cycle Checkpoint Kinase 2 (CHEK2) Gene Dysfunction in Chemotherapeutic Drug Resistance of Triple Negative Breast Cancer Cells. (2021). Frontiers in Oncology, 11, 749962. [Link]

      • Inhibition of CHK2 dependent DNA damage response suppresses Zika virus infection through a STING dependent mechanism. (2022). bioRxiv. [Link]

      • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(20), 14778–14853. [Link]

      • The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c. (2000). The Journal of biological chemistry, 275(47), 37091–37096. [Link]

      • Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth. (2022). eLife, 11, e78942. [Link]

      • Evaluation of cell cycle inhibitors by flow cytometry. (2014). J Cancer Sci Ther, 6(11), 455-460. [Link]

      Sources

      CCT 241533 dihydrochloride and PARP inhibitor combination therapy

      Author: BenchChem Technical Support Team. Date: February 2026

      Application Note: Synergistic Targeting of the DNA Damage Response (DDR) via CCT 241533 Dihydrochloride and PARP Inhibition

      Executive Summary

      This application note details the experimental protocols for evaluating the synthetic lethal interaction between This compound , a highly selective Checkpoint Kinase 2 (CHK2) inhibitor, and Poly (ADP-ribose) polymerase inhibitors (PARPi) such as Olaparib or Talazoparib.

      While PARP inhibitors effectively induce replication stress, resistance mechanisms often emerge. CCT 241533 (IC50 = 3 nM) prevents the CHK2-mediated stabilization of the replication fork and G2/M arrest, forcing cancer cells—particularly those with p53 deficiencies—into mitotic catastrophe. This guide provides validated workflows for compound handling, clonogenic survival assays, and biomarker validation.

      Technical Specifications & Compound Handling

      Compound: this compound Target: CHK2 (ATP-competitive) Selectivity: >63-fold selectivity over CHK1; minimal cross-reactivity against 85+ kinase panel.[1]

      PropertySpecificationApplication Note
      Molecular Weight 479.37 g/mol Note: Use this MW for Molarity calculations, not the free base MW.
      Solubility (Water) ~24 mg/mLThe dihydrochloride salt confers superior aqueous solubility compared to the free base.
      Solubility (DMSO) ~96 mg/mLRecommended for creating high-concentration stock solutions (10 mM).
      Storage (Solid) -20°CHygroscopic; store in a desiccator.
      Storage (Solution) -80°CAliquot to avoid freeze-thaw cycles. Stable for 6 months.
      Cellular IC50 ~1-5 µMTypical working range for cellular inhibition (cell line dependent).

      Preparation Protocol:

      • Stock Solution (10 mM): Dissolve 4.79 mg of this compound in 1 mL of anhydrous DMSO. Vortex until clear.

      • Working Solution: Dilute the stock 1:1000 in culture media to achieve a 10 µM screening concentration.

      • Vehicle Control: Ensure the final DMSO concentration in cell culture never exceeds 0.1% (v/v).

      Mechanism of Action: Synthetic Lethality[2]

      The synergy relies on "trapping" PARP on DNA, causing replication fork collapse. Normally, CHK2 stabilizes these forks and halts the cell cycle to allow repair. Inhibiting CHK2 with CCT 241533 removes this safety net.

      DDR_Synergy PARP PARP1/2 Enzymes SSB Single Strand Breaks (SSBs) PARP->SSB Repair PARPi PARP Inhibitor (e.g., Olaparib) PARPi->PARP Inhibits/Traps RepStress Replication Stress (Stalled Forks) PARPi->RepStress Induces CHK2 CHK2 Kinase (Activated) RepStress->CHK2 Activates Collapse Fork Collapse (DSBs) RepStress->Collapse Unchecked Arrest Cell Cycle Arrest (Repair Permitted) CHK2->Arrest Promotes CCT CCT 241533 (CHK2 Inhibitor) CCT->CHK2 Inhibits CCT->Collapse Accelerates Death Mitotic Catastrophe & Apoptosis Arrest->Death Prevention Collapse->Death p53-deficient context

      Figure 1: Mechanistic pathway showing how CCT 241533 exacerbates PARPi-induced replication stress, bypassing repair checkpoints and forcing apoptosis.

      Experimental Protocol: Clonogenic Survival Assay

      The clonogenic assay is the gold standard for validating this combination, as it measures the ability of a single cell to grow into a colony (long-term survival) rather than just metabolic activity (MTT/CellTiter-Glo).

      Materials:

      • Human Tumor Cell Lines (e.g., HT29 [p53 mutant], MCF7, or HeLa).[1][2]

      • This compound (10 mM stock).

      • PARP Inhibitor (e.g., Olaparib).[3][4]

      • Crystal Violet Stain (0.5% w/v in 20% methanol).

      Step-by-Step Workflow:

      • Seeding:

        • Trypsinize cells and create a single-cell suspension.

        • Seed cells in 6-well plates at low density (200–500 cells/well depending on the cell line's plating efficiency).

        • Allow attachment for 24 hours.

      • Treatment (Matrix Design):

        • Design a 4x4 or 6x6 dose matrix.

        • CCT 241533 Doses: 0, 1, 2.5, 5, 10 µM.

        • PARPi Doses: 0, 10, 100, 1000, 5000 nM.

        • Critical Step: Add the PARP inhibitor first, followed immediately by CCT 241533.

      • Incubation:

        • Incubate plates for 10–14 days at 37°C/5% CO₂.

        • Do not change media unless the assay extends beyond 14 days (to avoid disturbing satellite colonies).

      • Fixation and Staining:

        • Gently wash wells with PBS.

        • Add 1 mL of Crystal Violet solution. Incubate for 30 minutes at room temperature.

        • Rinse plates gently with tap water and air dry.

      • Quantification:

        • Count colonies containing >50 cells.

        • Calculate Plating Efficiency (PE) = (Colonies formed / Cells seeded) × 100.

        • Calculate Surviving Fraction (SF) = (Colonies formed) / (Cells seeded × PE of Control).

      Validation Protocol: Western Blot for Target Engagement

      To confirm CCT 241533 is working on-target, you must assess the autophosphorylation status of CHK2.

      Biomarker: p-CHK2 (Ser516).[2][4][5][6] Note: Do not use p-CHK2 (Thr68) as a readout for CCT 241533 efficacy. Thr68 is phosphorylated by ATM, upstream of CHK2. Ser516 is the autophosphorylation site inhibited by CCT 241533.[2][4][5][6]

      Workflow:

      • Induction: Treat cells with a DNA damaging agent (e.g., 10 µM Olaparib or 1 µM Doxorubicin) for 2 hours to induce CHK2 activation.

      • Inhibition: Co-treat with CCT 241533 (1–5 µM) for the final 1 hour.

      • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Sodium Orthovanadate, NaF).

      • Blotting:

        • Primary Ab: Anti-phospho-CHK2 (Ser516) [1:1000].

        • Control Ab: Total CHK2 and GAPDH/Actin.

      • Result Interpretation:

        • Positive Control: Strong p-S516 band.

        • Effective Inhibition: Disappearance or significant reduction of the p-S516 band in CCT 241533 treated lanes, despite the presence of DNA damage.

      Data Analysis: Calculating Synergy

      To scientifically prove the combination is superior to additive effects, use the Potentiation Index (PI) or Combination Index (CI) .

      Method 1: Potentiation Index (PI)

      
      [2]
      
      • PI > 1: Potentiation (Synergy).

      • PI = 1: Additive.

      • PI < 1: Antagonism (Protection).[2]

      Method 2: Bliss Independence (Visual) Compare the observed inhibition (

      
      ) to the predicted additive inhibition (
      
      
      
      ):
      
      
      • If

        
        , the combination is synergistic.
        

      References

      • Discovery of CCT 241533: Anderson, V. E., et al. (2011).[6] CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors.[1][2][4][5] Cancer Research, 71(2), 463–472.[1]

      • Chemical Probe Data: Chemical Probes Portal.[1] CCT241533 Profile.[1][2][4][5][6][7]

      • Structural Biology: Lambertsen, S. H., et al. (2011). Structure-guided design and synthesis of potent and selective CHK2 inhibitors. Journal of Medicinal Chemistry, 54(2), 580–590.[1]

      • PARP Inhibitor Context: Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic.[3] Science, 355(6330), 1152-1158.

      Sources

      Probing Homologous Recombination: An Application Guide for the CHK2 Inhibitor CCT241533 Dihydrochloride

      Author: BenchChem Technical Support Team. Date: February 2026

      Introduction: The Critical Role of CHK2 in Homologous Recombination and the Utility of CCT241533

      The cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage, is a cornerstone of genome integrity. A key pathway in the high-fidelity repair of these lesions is Homologous Recombination (HR), a complex process that utilizes a homologous template to ensure error-free restoration of the DNA sequence.[1][2] Central to the orchestration of the DNA damage response (DDR) is the serine/threonine kinase CHK2, which acts as a critical signal transducer.[3][4] Upon activation by the upstream kinase ATM (Ataxia-Telangiectasia Mutated) in response to DSBs, CHK2 phosphorylates a multitude of downstream substrates to instigate cell cycle arrest, DNA repair, and, in cases of overwhelming damage, apoptosis.[5][6][7]

      A principal function of CHK2 in DNA repair is the promotion of the HR pathway, notably through the phosphorylation of BRCA1.[5][8] This positions CHK2 as a pivotal regulator in the decision-making process of DNA repair pathway choice. The study of HR is paramount for understanding both fundamental cellular processes and the mechanisms of tumorigenesis and therapeutic resistance. Homologous Recombination Deficiency (HRD) is a well-established hallmark of various cancers and a key determinant of sensitivity to specific therapies, such as PARP inhibitors.[9]

      CCT241533 dihydrochloride has emerged as a potent and highly selective pharmacological tool for the investigation of CHK2 function.[8][10][11] It is an ATP-competitive inhibitor of CHK2 with a reported IC50 of 3 nM and a Ki of 1.16 nM.[10][12][13] X-ray crystallography studies have confirmed that CCT241533 binds directly to the ATP pocket of CHK2.[8][13][14] Its utility in cellular studies is underscored by its ability to effectively block CHK2 activity in human tumor cell lines, as evidenced by the inhibition of CHK2 autophosphorylation at Serine 516 and the degradation of HDMX.[10][12][15] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of CCT241533 dihydrochloride to specifically study its impact on the homologous recombination pathway.

      Physicochemical Properties and Handling of CCT241533 Dihydrochloride

      A thorough understanding of the physicochemical properties of CCT241533 dihydrochloride is essential for accurate and reproducible experimental design.

      PropertyValueSource
      Molecular Formula C₂₃H₂₇FN₄O₄ · 2HCl[14]
      Molecular Weight 515.41 g/mol [14]
      Appearance Crystalline solid[14]
      Solubility Soluble in DMSO[14]
      Storage Store at -20°C[14]

      Stock Solution Preparation: For in vitro cellular assays, CCT241533 dihydrochloride should be dissolved in high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). To aid dissolution, the tube can be warmed to 37°C for 10 minutes and/or sonicated in an ultrasonic bath.[14] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[16] When preparing working solutions, dilute the DMSO stock directly into the cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is kept to a minimum (typically ≤ 0.1%) to avoid off-target solvent effects.

      Mechanism of Action: CHK2 Inhibition and Its Impact on Homologous Recombination

      CCT241533 exerts its effects by directly inhibiting the kinase activity of CHK2. The following diagram illustrates the signaling pathway and the point of intervention by CCT241533.

      CHK2_HR_Pathway cluster_0 Nucleus DSB DNA Double-Strand Break ATM ATM DSB->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates (activates) BRCA1 BRCA1 CHK2->BRCA1 phosphorylates CCT241533 CCT241533 CCT241533->CHK2 inhibits RAD51 RAD51 BRCA1->RAD51 recruits HR Homologous Recombination (Repair) RAD51->HR

      Caption: CCT241533 inhibits CHK2, a key kinase in the DNA damage response, thereby impacting homologous recombination.

      Upon the induction of DSBs, ATM is activated and subsequently phosphorylates and activates CHK2.[7] Activated CHK2 then phosphorylates a range of downstream targets, including BRCA1, a crucial mediator of HR.[5][8] This phosphorylation event is critical for the recruitment of RAD51 to the sites of DNA damage.[5] RAD51 is the central recombinase that forms nucleoprotein filaments on single-stranded DNA, a prerequisite for strand invasion and the subsequent steps of HR.[17] By inhibiting CHK2, CCT241533 prevents the efficient phosphorylation of BRCA1, leading to impaired RAD51 recruitment and a subsequent reduction in HR efficiency.[8][18] This mechanistic insight forms the basis for using CCT241533 as a tool to create a state of "functional HRD" in research models.

      Experimental Protocols for Studying Homologous Recombination with CCT241533

      The following protocols provide a framework for investigating the impact of CCT241533 on HR. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

      Protocol 1: Validation of CHK2 Inhibition by CCT241533 in Cell Culture

      This protocol confirms the on-target activity of CCT241533 by assessing the phosphorylation status of CHK2.

      Materials:

      • Cell line of interest (e.g., HT-29, HeLa)[8][13]

      • Complete cell culture medium

      • CCT241533 dihydrochloride stock solution (10 mM in DMSO)

      • DNA damaging agent (e.g., Etoposide, Bleomycin, or ionizing radiation)[8][19]

      • Phosphate-buffered saline (PBS)

      • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

      • BCA protein assay kit

      • SDS-PAGE gels and electrophoresis apparatus

      • Western blotting apparatus

      • Primary antibodies: anti-phospho-CHK2 (Ser516), anti-CHK2, anti-GAPDH (or other loading control)

      • HRP-conjugated secondary antibody

      • Chemiluminescent substrate

      Procedure:

      • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

      • CCT241533 Pre-treatment: Pre-incubate the cells with varying concentrations of CCT241533 (e.g., 0.1, 0.5, 1, 2, 5 µM) or a DMSO vehicle control for 1 hour.[8][13]

      • Induction of DNA Damage: Add the DNA damaging agent (e.g., 50 µM Etoposide) to the culture medium and incubate for a further 4-5 hours.[8][13]

      • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

      • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

      • Western Blotting:

        • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

        • Transfer the proteins to a PVDF or nitrocellulose membrane.

        • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

        • Incubate the membrane with the primary antibodies overnight at 4°C.

        • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

        • Detect the signal using a chemiluminescent substrate and an imaging system.

      Expected Outcome: A dose-dependent decrease in the phosphorylation of CHK2 at Serine 516 should be observed in cells pre-treated with CCT241533 compared to the vehicle-treated control upon induction of DNA damage. Total CHK2 and the loading control levels should remain unchanged.

      Protocol 2: RAD51 Foci Formation Assay to Assess Homologous Recombination

      This immunofluorescence-based assay directly visualizes the recruitment of RAD51 to sites of DNA damage, a key step in HR.[20][21][22]

      RAD51_Assay_Workflow Start Seed cells on coverslips Pretreat Pre-treat with CCT241533 (or vehicle) Start->Pretreat Damage Induce DNA damage (e.g., IR, Etoposide) Pretreat->Damage Incubate Incubate to allow for foci formation (e.g., 4-6 hours) Damage->Incubate Fix_Perm Fix and permeabilize cells Incubate->Fix_Perm Block Block non-specific antibody binding Fix_Perm->Block Primary_Ab Incubate with primary antibodies (anti-RAD51, anti-Geminin) Block->Primary_Ab Secondary_Ab Incubate with fluorescently-labeled secondary antibodies Primary_Ab->Secondary_Ab Mount Mount coverslips with DAPI-containing medium Secondary_Ab->Mount Image Acquire images using fluorescence microscopy Mount->Image Analyze Quantify RAD51 foci in Geminin-positive cells Image->Analyze

      Sources

      Application Note: CCT 241533 Dihydrochloride in Mouse Thymocyte Apoptosis Protection

      Author: BenchChem Technical Support Team. Date: February 2026

      Abstract & Introduction

      This application note details the use of CCT 241533 dihydrochloride , a potent and selective Checkpoint Kinase 2 (CHK2) inhibitor, to protect mouse thymocytes from ionizing radiation (IR)-induced apoptosis.[1]

      Mouse thymocytes are uniquely sensitive to DNA damage, undergoing rapid, p53-dependent apoptosis following exposure to IR. This physiological response serves as a robust cellular bioassay for validating CHK2 inhibitors. By blocking CHK2, CCT 241533 prevents the phosphorylation and stabilization of p53, thereby "rescuing" the cells from programmed death. This protocol provides a self-validating workflow for researchers investigating the DNA Damage Response (DDR) or screening for radioprotective agents.

      Mechanism of Action (MOA)

      The CHK2-p53 Axis

      Upon DNA double-strand breaks (DSBs) caused by IR, the kinase ATM (Ataxia Telangiectasia Mutated) is activated. ATM phosphorylates CHK2 at Thr68, leading to CHK2 dimerization and autophosphorylation. Activated CHK2 then phosphorylates p53 (specifically at Ser23 in mice, equivalent to Ser20 in humans), preventing MDM2-mediated ubiquitination. Stabilized p53 translocates to the nucleus to upregulate pro-apoptotic factors like Puma and Noxa.

      CCT 241533 Intervention: CCT 241533 acts as an ATP-competitive inhibitor of CHK2 (IC

      
       = 3 nM).[2][3][4][5][6] By inhibiting CHK2 kinase activity, it breaks the signal transduction between ATM and p53. Consequently, p53 remains unstable and is degraded, preventing the apoptotic trigger despite the presence of DNA damage.
      
      MOA Visualization

      CHK2_Pathway IR Ionizing Radiation (DSBs) ATM ATM Kinase (Activation) IR->ATM Activates CHK2 CHK2 (Thr68 Phos) ATM->CHK2 Phosphorylates p53 p53 (Stabilization) CHK2->p53 Phosphorylates (Ser23/20) Survival Cell Survival (Radioprotection) CHK2->Survival Inhibition leads to CCT CCT 241533 (Inhibitor) CCT->CHK2 Blocks ATP Pocket Apoptosis Apoptosis (PUMA/NOXA) p53->Apoptosis Induces

      Figure 1: Mechanism of CCT 241533 in the DDR pathway.[2][5] CCT 241533 blocks CHK2, preventing p53-mediated apoptosis.[3][5]

      Compound Properties & Handling

      To ensure experimental reproducibility, correct handling of the dihydrochloride salt is critical. The salt form offers superior aqueous solubility compared to the free base.

      PropertySpecification
      Chemical Name This compound
      Molecular Weight 515.41 g/mol
      IC50 (Biochemical) 3 nM (CHK2)
      Selectivity >63-fold vs. CHK1; Minimal cross-reactivity against 85+ kinases
      Solubility Water: ~10 mg/mL (warm gently); DMSO: ~100 mM
      Stock Storage -80°C (stable for 6 months); Avoid freeze-thaw cycles

      Preparation of Stock Solution (10 mM):

      • Dissolve 5.15 mg of this compound in 1 mL of sterile, anhydrous DMSO or sterile water.

      • Aliquot into light-protective tubes (20-50 µL) to prevent hydration and oxidation.

      • Store at -80°C.

      Protocol: Isolation of Mouse Thymocytes

      High viability of the starting population is the single most critical factor. Thymocytes undergo spontaneous apoptosis ex vivo; speed and cold temperatures are essential.

      Reagents:

      • Mice: C57BL/6 or BALB/c, 4–6 weeks old (Thymus involutes with age; younger mice yield higher cell counts).

      • Media: RPMI-1640 + 10% FBS + 1% Pen/Strep + 50 µM

        
        -mercaptoethanol.
        
      • Buffer: PBS (ice-cold).

      Step-by-Step Isolation:

      • Euthanasia: Euthanize mouse via CO

        
         asphyxiation followed by cervical dislocation.
        
      • Dissection: Sterilize chest with 70% ethanol. Open the thoracic cavity and carefully remove the thymus (two white lobes above the heart).

      • Dissociation: Place thymus in a 70 µm cell strainer sitting in a petri dish with 5 mL ice-cold RPMI. Gently mash the tissue using the plunger of a 5 mL syringe.

      • Wash: Rinse the strainer with an additional 5 mL of media.

      • Centrifugation: Transfer suspension to a 15 mL tube. Centrifuge at 300 x g for 5 minutes at 4°C.

      • Resuspension: Discard supernatant. Resuspend pellet in 10 mL fresh media.

      • Count: Determine viability using Trypan Blue or AO/PI. Target Viability: >90%. If <80%, discard.

      Protocol: Radioprotection Assay

      This assay measures the ability of CCT 241533 to shift the apoptotic fraction following radiation.

      Experimental Workflow

      Workflow Step1 1. Seeding 2x10^6 cells/mL Step2 2. Pre-Treatment CCT 241533 (1h) Step1->Step2 Step3 3. Irradiation 5 - 10 Gy Step2->Step3 Step4 4. Incubation 4 - 6 Hours Step3->Step4 Step5 5. Analysis Annexin V / PI Step4->Step5

      Figure 2: Experimental workflow for the thymocyte radioprotection assay.

      Detailed Procedure
      • Seeding: Dilute thymocytes to

        
         cells/mL in complete RPMI. Plate 1 mL per well in a 24-well plate.
        
      • Compound Treatment (Pre-incubation):

        • Add CCT 241533 to test wells. Recommended concentration range: 0.1 µM to 10 µM .

        • Include Vehicle Control (DMSO) and No IR Control .

        • Critical: Incubate for 1 hour at 37°C before radiation. This ensures CHK2 is inhibited at the moment of DNA damage.

      • Irradiation:

        • Expose the plate to Ionizing Radiation (Gamma source, e.g., Cs-137 or X-ray irradiator).

        • Dose: 5 Gy or 10 Gy are standard. 5 Gy is usually sufficient to induce ~60-80% apoptosis in vehicle-treated cells.

      • Post-IR Incubation:

        • Return cells to incubator (37°C, 5% CO

          
          ).
          
        • Incubate for 4 to 6 hours . (Note: Longer incubations >12h may result in secondary necrosis, complicating analysis).

      • Staining & Flow Cytometry:

        • Harvest cells into FACS tubes. Wash 1x with Annexin Binding Buffer.

        • Stain with Annexin V-FITC and Propidium Iodide (PI) according to kit instructions.

        • Analyze via Flow Cytometry.[7][8][9]

      Data Analysis & Expected Results

      Gating Strategy
      • FSC/SSC: Gate on lymphocytes (exclude debris).

      • Single Cells: FSC-A vs FSC-H.

      • Quad Plot: Annexin V (X-axis) vs PI (Y-axis).

        • Q3 (Annexin-/PI-): Live cells.[3][9]

        • Q4 (Annexin+/PI-): Early Apoptosis (Primary readout).

        • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

      Expected Outcomes Table
      ConditionCCT 241533Expected Result (Annexin V+)Interpretation
      No IR -< 15%Baseline spontaneous death (background).
      No IR + (10 µM)< 15%Compound alone should not be cytotoxic.
      IR (5 Gy) - (Vehicle)60 - 80% Massive p53-dependent apoptosis.
      IR (5 Gy) + (1 µM)40 - 50%Partial protection.
      IR (5 Gy) + (10 µM)< 30% Significant rescue (Radioprotection).

      Validation Metric: A successful experiment must show a statistically significant reduction in the Annexin V+ population in the CCT-treated group compared to the Vehicle+IR group.

      References

      • Anderson, V. E., et al. (2011).[2][10][11] CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors.[2][3][4][5][10] Cancer Research, 71(2), 463–472.[2][3][10][11]

      • Caldwell, J. J., et al. (2011).[1][2][10][11] Structure-based design of potent and selective 2-(quinazolin-2-yl)phenol inhibitors of checkpoint kinase 2.[1][2][10] Journal of Medicinal Chemistry, 54(2), 580–590.[2][3][10]

      • Arienti, K. L., et al. (2005). Checkpoint kinase inhibitors: a review of the patent literature. Expert Opinion on Therapeutic Patents, 15(11), 1633-1652.

      • Strasser, A., et al. (1994). DNA damage can induce apoptosis in proliferating lymphoid cells via p53-independent mechanisms inhibitable by Bcl-2. Cell, 79(2), 329-339. (Foundational context for thymocyte apoptosis).

      Sources

      Application Note: CCT 241533 Dihydrochloride for Inducing Synthetic Lethality

      Author: BenchChem Technical Support Team. Date: February 2026

      Abstract & Strategic Rationale

      The transition from broad-spectrum chemotherapy to precision oncology relies heavily on the principle of synthetic lethality —a condition where the simultaneous perturbation of two genes/pathways results in cell death, while the perturbation of either alone is viable.

      CCT 241533 dihydrochloride is a highly selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2).[1][2] Unlike first-generation checkpoint inhibitors (e.g., AZD7762) that promiscuously inhibit both CHK1 and CHK2, causing widespread toxicity, CCT 241533 maintains a >63-fold selectivity for CHK2 over CHK1 .

      This application note details the use of CCT 241533 to exploit the "addiction" of p53-deficient cancer cells to the G2/M checkpoint. By inhibiting CHK2 in the presence of DNA damage (induced by PARP inhibitors or genotoxins), researchers can force cancer cells to bypass repair mechanisms and undergo mitotic catastrophe, while sparing normal cells with functional p53.

      Mechanistic Basis of Synthetic Lethality[3][4]

      The CHK2 Signaling Axis

      In response to Double-Strand Breaks (DSBs), the kinase ATM phosphorylates CHK2.[3][4][5] Activated CHK2 phosphorylates Cdc25C, preventing it from activating CDK1, thus arresting the cell cycle at G2/M to allow for repair.

      The Intervention: CCT 241533 binds to the ATP-binding pocket of CHK2, preventing its autophosphorylation (specifically at S516) and downstream signaling.[3][6][7]

      Diagram 1: The Synthetic Lethality Pathway

      The following diagram illustrates how CCT 241533 synergizes with PARP inhibition to force mitotic catastrophe.

      G PARPi PARP Inhibition (e.g., Olaparib) SSB Single Strand Breaks PARPi->SSB Accumulates DSB Double Strand Breaks (Replication Collapse) SSB->DSB Replication ATM ATM Kinase DSB->ATM Activates CHK2 CHK2 (Checkpoint Kinase 2) ATM->CHK2 Phosphorylates G2M G2/M Checkpoint (Repair Time) CHK2->G2M Induces Arrest CCT CCT 241533 (Inhibitor) CCT->CHK2 BLOCKS Mitosis Premature Mitosis (Mitotic Catastrophe) G2M->Mitosis Bypass (If Blocked)

      Caption: CCT 241533 blocks the CHK2-mediated G2/M arrest. When combined with PARP inhibitors (which increase DNA damage load), cells are forced into mitosis with unrepaired DNA, leading to death.[8]

      Compound Handling and Preparation[8][10]

      Critical Note on Salt Form: This protocol specifies the dihydrochloride salt. The free base of CCT 241533 has poor aqueous solubility. The dihydrochloride form improves handling but still requires specific solvent protocols for biological assays.

      Physical Properties
      PropertyValue
      MW ~479.0 g/mol (Dihydrochloride)
      Solubility (DMSO) ~30–96 mg/mL (High)
      Solubility (Water) Low/Negligible (Requires co-solvents)
      Storage -20°C (Solid, desiccated)
      Stock Solution Preparation (10 mM)
      • Weigh 4.79 mg of this compound.

      • Add 1.0 mL of anhydrous DMSO (molecular biology grade).

      • Vortex for 30 seconds until fully dissolved.

      • Aliquot into 50 µL volumes in amber tubes to avoid freeze-thaw cycles.

      • Store at -80°C (stable for 6 months).

      Aqueous Working Solution (For Animal/In Vivo use)

      Do not dilute directly into pure water. Use the following vehicle for IP injection or high-concentration cell dosing:

      • 10% DMSO[6]

      • 40% PEG300[6]

      • 5% Tween-80[6]

      • 45% Saline[6]

      • Protocol: Add solvents in the order listed, vortexing between each addition.

      Protocol: Clonogenic Survival Assay (Synthetic Lethality Screen)

      Purpose: To quantify the synergistic effect of CCT 241533 combined with a PARP inhibitor (e.g., Olaparib) in p53-deficient cells (e.g., HT29 or HeLa).

      Experimental Design (Matrix)

      Design a 6x6 matrix in 6-well plates to test dose-response synergy.

      • CCT 241533 Doses: 0, 0.5, 1.0, 2.5, 5.0, 10.0 µM.

      • Olaparib Doses: 0, 10, 100, 1000 nM.

      Step-by-Step Procedure
      • Seeding: Seed cells (e.g., HT29) at low density (500–1000 cells/well) in 6-well plates.

        • Tip: Ensure single-cell suspension to avoid clumps.

      • Attachment: Allow cells to attach for 24 hours at 37°C.

      • Treatment:

        • Prepare 2X concentrations of CCT 241533 and Olaparib in complete media.

        • Add equal volumes to wells to reach final 1X concentrations.

        • Include a DMSO-only control (Final DMSO < 0.5%).

      • Incubation: Incubate plates for 7–10 days undisturbed.

        • Note: Do not change media unless cells are metabolically hyperactive; changing media can detach loose colonies.

      • Fixation & Staining:

        • Gently wash with PBS.

        • Fix with Methanol:Acetic Acid (3:1) for 20 mins.

        • Stain with 0.5% Crystal Violet for 15 mins.

        • Rinse with water and air dry.

      • Quantification: Count colonies >50 cells. Calculate the Combination Index (CI) using the Chou-Talalay method.

      Diagram 2: Clonogenic Workflow

      Workflow Seed 1. Seed Cells (500/well) Attach 2. Attach (24h) Seed->Attach Treat 3. Co-Treatment (CCT + PARPi) Attach->Treat Grow 4. Grow (7-10 Days) Treat->Grow Stain 5. Fix & Stain (Crystal Violet) Grow->Stain Count 6. Calculate Synergy (CI) Stain->Count

      Caption: Standardized workflow for assessing long-term reproductive survival in synthetic lethality screens.

      Protocol: Validation of Target Engagement (Western Blot)

      Purpose: To confirm CCT 241533 is inhibiting CHK2 kinase activity inside the cell. Biomarker Strategy: CCT 241533 blocks CHK2 autophosphorylation at Serine 516 .[2][3][5][6][7] Do not rely solely on Thr68 phosphorylation, as T68 is phosphorylated by ATM, and inhibitor binding can sometimes cause T68 hyperphosphorylation due to feedback loops.

      Procedure
      • Culture: Grow HT29 cells to 70% confluence.

      • Pre-treatment: Treat with CCT 241533 (1–5 µM) for 1 hour .

      • Damage Induction: Add a DNA damaging agent to trigger the pathway:

        • Option A: Etoposide (50 µM) for 1 hour.

        • Option B: Ionizing Radiation (10 Gy).

      • Lysis: Lyse cells in RIPA buffer supplemented with phosphatase inhibitors (Sodium Orthovanadate/Fluoride).

      • Immunoblotting:

        • Primary Ab: Anti-Phospho-Chk2 (Ser516).[3][5][6][7]

        • Control Ab: Total CHK2, GAPDH.

        • Result: Effective inhibition is visualized as the disappearance of the pS516 band despite the presence of DNA damage.

      Technical Data Summary

      Selectivity Profile

      The following table highlights why CCT 241533 is preferred over non-selective tools like AZD7762.

      Kinase TargetIC50 (nM)Selectivity Ratio (vs CHK2)
      CHK2 3 1x (Target)
      CHK1245~81x
      CDK1>10,000>3000x
      ATM>10,000>3000x
      DNA-PK>10,000>3000x

      Data derived from Anderson et al. (2011).[5]

      References

      • Anderson, V. E., et al. (2011). CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors.[3][5] Cancer Research, 71(2), 463–472.[1][3][5] [Link] (The foundational paper describing the discovery, crystal structure, and selectivity of CCT 241533.)

      • Zabludoff, S. D., et al. (2008). AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies. Molecular Cancer Therapeutics, 7(9), 2955–2966. [Link] (Reference for comparison against first-generation, non-selective CHK1/2 inhibitors.)

      • Caldwell, J. J., et al. (2011). Structure-based design of CCT241533, a potent and selective inhibitor of checkpoint kinase 2 (CHK2). Journal of Medicinal Chemistry, 54(2), 580–590.[1] [Link] (Detailed chemical synthesis and structural biology data.)

      Sources

      Application Guide: CCT 241533 Dihydrochloride in DNA Damage Response Modulation

      Author: BenchChem Technical Support Team. Date: February 2026

      Introduction & Scientific Context

      CCT 241533 Dihydrochloride is a highly potent, ATP-competitive, and selective inhibitor of Checkpoint Kinase 2 (CHK2) .[1][2][3] Unlike earlier non-specific kinase inhibitors (e.g., UCN-01), CCT 241533 exhibits an IC50 of ~3 nM for CHK2 with an ~80-fold selectivity over CHK1 (IC50 ~245 nM).

      In oncology research, this compound is a critical tool for dissecting the ATM-CHK2-Cdc25 axis. Its primary utility lies in studying "synthetic lethality"—particularly in concert with PARP inhibitors—and in abrogating the G2/M checkpoint in p53-deficient tumor models.

      Key Technical Specifications
      FeatureSpecification
      Target CHK2 (CHEK2)
      IC50 (Biochemical) 3 nM
      Selectivity >60-fold vs. CHK1; Minimal cross-reactivity in 85-kinase panel
      Mechanism ATP-competitive; Reversible
      Solubility Soluble in water (up to 10 mg/mL) and DMSO
      Key Phenotype Abrogation of G2/M arrest; Inhibition of CHK2 autophosphorylation (S516)

      Mechanism of Action & Signaling Pathway

      Understanding the precise phosphorylation site modulated by CCT 241533 is vital for experimental design.

      • ATM Role: Upon DNA damage (DSBs), ATM phosphorylates CHK2 at Thr68 . This is the priming step.

      • CHK2 Role: Primed CHK2 undergoes dimerization and autophosphorylation at Ser516 . This is the activation step required for kinase activity.

      • CCT 241533 Action: It binds the ATP pocket, blocking the kinase activity.[2][4][5] Consequently, it inhibits Ser516 autophosphorylation and downstream substrate phosphorylation (e.g., Kap-1, Cdc25C). Crucially, it does NOT inhibit the upstream Thr68 phosphorylation by ATM.

      Pathway Visualization

      The following diagram illustrates the specific intervention point of CCT 241533 within the DNA Damage Response (DDR) network.

      DDR_Pathway DSB DNA Double-Strand Breaks (IR, Chemo) ATM ATM Kinase (Sensor) DSB->ATM Activates CHK2_Inactive CHK2 (Inactive) ATM->CHK2_Inactive Phosphorylates T68 CHK2_Primed CHK2 (Primed) p-Thr68 CHK2_Inactive->CHK2_Primed CHK2_Active CHK2 (Active) p-Ser516 (Auto) CHK2_Primed->CHK2_Active Autophosphorylation (S516) Substrates Effectors: Cdc25C, Kap-1, p53 CHK2_Active->Substrates Phosphorylates CCT CCT 241533 (Inhibitor) CCT->CHK2_Primed Blocks ATP Binding Outcome G2/M Arrest & DNA Repair Substrates->Outcome Promotes

      Caption: CCT 241533 inhibits CHK2 autophosphorylation (S516) without affecting the upstream ATM-mediated priming (T68).

      Handling and Preparation

      Expertise Note: The dihydrochloride salt form offers superior water solubility compared to the free base. This allows for vehicle-free in vivo administration or cell culture use without high DMSO toxicity, though DMSO is still commonly used for stock solutions.

      Stock Solution Protocol
      • Mass: Weigh 5 mg of this compound.

      • Solvent: Dissolve in DMSO to create a 10 mM stock solution.

        • Calculation: MW ≈ 466.36 g/mol (check specific batch CoA). For 5 mg, add ~1.07 mL DMSO.

      • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -80°C (stable for 6 months) or -20°C (1 month).

      • Working Solution: Dilute in culture media immediately before use. Keep final DMSO concentration <0.1%.

      Application Protocol: Synthetic Lethality with PARP Inhibitors

      This protocol assesses the ability of CCT 241533 to potentiate the cytotoxicity of PARP inhibitors (e.g., Olaparib) in p53-deficient cell lines (e.g., HT29, HeLa).

      Experimental Logic

      PARP inhibition leads to single-strand breaks that convert to double-strand breaks during replication. Tumor cells rely on CHK2 to arrest the cell cycle and repair this damage. Blocking CHK2 forces these cells into mitosis with damaged DNA, leading to mitotic catastrophe.

      Method: Clonogenic Survival Assay (The Gold Standard)

      Short-term viability assays (MTT/CellTiter-Glo) often fail to capture the long-term reproductive death caused by CHK2 inhibition. Clonogenic assays are required.

      Materials
      • Cells: HT29 (p53 mutant) or MCF7 (p53 wt) as a control.

      • Compounds: CCT 241533 (1 µM - 5 µM) and Olaparib.

      • Stain: 0.5% Crystal Violet in 20% methanol.

      Step-by-Step Protocol
      • Seeding: Seed cells in 6-well plates at low density (e.g., 500–1000 cells/well) to allow colony formation.

        • Tip: Ensure single-cell suspension to avoid false "clumps."

      • Attachment: Incubate for 24 hours to allow attachment.

      • Treatment:

        • Arm A (Control): DMSO vehicle.

        • Arm B (PARPi): Olaparib (dose titration: 10 nM – 10 µM).

        • Arm C (Combo): Olaparib (titration) + Fixed CCT 241533 (1 µM) .

        • Note: 1 µM CCT 241533 is typically sufficient to inhibit CHK2 without significant off-target toxicity in this duration.

      • Incubation: Incubate cells with compounds for 24–48 hours , then wash with PBS and replace with fresh drug-free media.

        • Alternative: For continuous exposure, leave drugs on for the duration (7–10 days), but ensure CCT 241533 concentration does not exceed 2 µM to avoid non-specific growth inhibition.

      • Growth: Allow colonies to grow for 7–14 days until colonies contain >50 cells.

      • Fixation & Staining:

        • Wash with PBS.[6]

        • Fix with ice-cold methanol/acetic acid (3:1) for 15 mins.

        • Stain with 0.5% Crystal Violet for 20 mins.

        • Rinse with tap water and air dry.[6]

      • Analysis: Count colonies manually or using automated software (e.g., ImageJ).

        • Calculation: Calculate Plating Efficiency (PE) and Surviving Fraction (SF).

        • Potentiation Index (PI): Ratio of IC50 (PARPi alone) / IC50 (PARPi + CCT).[5] A PI > 1 indicates synergy.

      Protocol: Biomarker Validation (Western Blot)

      To confirm CCT 241533 is hitting its target, you must assay for the loss of kinase activity , not the loss of the protein itself.

      Key Biomarkers
      BiomarkerExpected Change with CCT 241533Mechanism
      CHK2 p-Ser516 Decrease Blocks autophosphorylation (Direct readout).[1][2][4][5]
      CHK2 p-Thr68 No Change / Increase Upstream ATM site. May increase due to feedback loop.
      Kap-1 p-Ser473 Decrease Downstream substrate of CHK2.
      Cdc25C p-Ser216 Decrease Downstream substrate.
      Workflow
      • Treatment: Treat cells (e.g., HeLa) with DNA damaging agent (e.g., Bleomycin 10 µg/mL or IR 10 Gy) to activate the pathway.

      • Inhibition: Co-treat with CCT 241533 (1 µM and 5 µM) for 1–2 hours.

      • Lysis: Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate, NaF) and Protease Inhibitors.

        • Critical: Phosphatase inhibitors are non-negotiable; CHK2 phosphorylation is labile.

      • Blotting:

        • Load 30–50 µg protein.

        • Primary Antibody: Anti-CHK2 pS516 (e.g., Cell Signaling or equivalent).

        • Control Antibody: Anti-CHK2 (Total) and Anti-GAPDH.[5]

      • Result Interpretation:

        • Vehicle + Bleomycin: Strong pS516 band.

        • CCT 241533 + Bleomycin: Disappearance of pS516 band. Retention of pT68 band.

      References

      • Caldwell, J. J., et al. (2011).[7] Structure-based design of potent and selective 2-(quinazolin-2-yl)phenol inhibitors of checkpoint kinase 2.[7] Journal of Medicinal Chemistry, 54(2), 580–590.[1][7] Link

      • Anderson, V. E., et al. (2011).[7] CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors.[1][2][5][7][8] Cancer Research, 71(2), 463–472.[1][7] Link

      • MedChemExpress. (n.d.).[1] CCT241533 Dihydrochloride Product Information. Link

      • Cayman Chemical. (n.d.). CCT241533 Product Information and Safety Data. Link

      Sources

      Troubleshooting & Optimization

      Technical Support Center: CCT 241533 Dihydrochloride Optimization

      Author: BenchChem Technical Support Team. Date: February 2026

      Status: Online Ticket Focus: Determining Optimal GI50 Concentration Assigned Specialist: Senior Application Scientist

      Welcome to the Technical Support Center

      You have reached the specialized support hub for CCT 241533 dihydrochloride , a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2).

      Unlike standard cytotoxic agents, CCT 241533 operates on the DNA damage response (DDR) pathway. Its efficacy is highly context-dependent—relying on the p53 status of your cell line and the presence of endogenous or exogenous DNA damage.

      Below are the active "Support Tickets" addressing the critical phases of your experiment.

      Ticket #01: Experimental Setup & Solubility

      Subject: How do I prepare stable stocks and avoid precipitation?

      Diagnosis: The dihydrochloride salt form improves aqueous solubility compared to the free base, but improper handling can lead to compound crash-out or degradation.

      Resolution Protocol:

      • Solvent Selection:

        • Primary Stock: Dissolve in DMSO (Dimethyl Sulfoxide). While the salt form is water-soluble, DMSO ensures sterility and long-term stability for screening libraries.

        • Concentration: Prepare a 10 mM master stock.

          • Calculation: Molecular Weight of this compound ≈ 479.35 g/mol (check your specific batch CoA).

          • Example: Dissolve 4.79 mg in 1 mL DMSO.

      • Storage (Critical):

        • Aliquot immediately into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

        • Store at -80°C for up to 6 months.

        • Note: At -20°C, DMSO may phase-separate or absorb water, leading to hydrolysis over long periods.

      • Working Solutions:

        • Dilute the DMSO stock into culture media immediately before use.

        • Limit: Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity masking the compound's effect.

      Ticket #02: The GI50 Assay Workflow

      Subject: My dose-response curve is flat or shifting. What is the correct range?

      Diagnosis: Users often confuse the biochemical IC50 (3 nM) with the cellular GI50 (1–10 µM). Because CCT 241533 is ATP-competitive, intracellular ATP levels (millimolar range) compete with the drug, shifting the effective dose significantly higher than in cell-free kinase assays.

      Standardized Data (Baseline Expectations): Use these literature-validated values as your quality control benchmarks:

      Cell LineTissue Originp53 StatusExpected GI50 (µM)
      HT-29 ColonMutant1.7 µM
      HeLa CervixInactivated (HPV)2.2 µM
      MCF-7 BreastWild-type5.1 µM

      Data synthesized from Caldwell et al. (2011).[1][2]

      Step-by-Step Optimization Protocol:

      • Seeding Density:

        • Seed cells such that they remain in the linear growth phase for the entire 96-hour duration.

        • Typical Density: 2,000–5,000 cells/well (96-well plate).

      • Dose Range Design:

        • Do not test 1 nM – 100 nM. You will see no effect.

        • Recommended Range: 9-point serial dilution (1:3 or 1:2) starting at 100 µM down to 0.01 µM .

        • Top Dose: 100 µM (Check for solubility precipitation) -> 30 µM -> 10 µM -> 3 µM -> 1 µM...

      • Incubation Time:

        • Standard: 96 hours (4 days).

        • Reasoning: CHK2 inhibition often causes G2/M accumulation rather than immediate apoptosis. Short assays (24h) will yield false negatives (flat curves).

      • Readout:

        • Sulforhodamine B (SRB) or CellTiter-Glo (ATP) are preferred. MTT can sometimes be affected by metabolic shifts independent of cell death.

      Visual Workflow:

      G Start Stock Prep (10mM DMSO) Dilution Serial Dilution (0.01 - 100 µM) Start->Dilution Treat Treatment (96 Hours) Dilution->Treat Seeding Cell Seeding (Linear Phase) Seeding->Treat Readout Readout (SRB / ATP) Treat->Readout Analysis Calculate GI50 (Non-linear reg) Readout->Analysis

      Figure 1: Optimized workflow for CCT 241533 GI50 determination.

      Ticket #03: Troubleshooting & Mechanism

      Subject: Why is the compound not killing my cells?

      Issue: "I treated my wild-type cells with 5 µM CCT 241533, but viability is >80%."

      Root Cause Analysis: CCT 241533 is a synthetic lethal agent.

      • Single Agent Efficacy: In healthy cells or p53-wild-type tumors (like MCF-7), CHK2 inhibition is often tolerated because the p53 pathway compensates for the G2 checkpoint loss.

      • Mechanism: The drug is most potent when combined with DNA damaging agents (PARP inhibitors, Doxorubicin) or in p53-deficient backgrounds.

      Validation Experiment (The "Biomarker Check"): To confirm the drug is working inside the cell (target engagement) despite lack of killing, perform a Western Blot.

      • Induce Damage: Treat cells with Doxorubicin or radiation.

      • Add CCT 241533.

      • Check Markers:

        • pT68-CHK2: This is phosphorylated by ATM.[3] It should remain high (CCT 241533 does not inhibit ATM).

        • pS516-CHK2: This is the autophosphorylation site.[2][3][4][5][6] CCT 241533 should block this signal completely.

        • If pS516 is gone but cells are alive: The drug is working; the cells are simply resistant to CHK2 loss alone.

      Pathway Diagram:

      Pathway DNA_Damage DNA Double-Strand Breaks ATM ATM Kinase DNA_Damage->ATM CHK2_Inactive CHK2 (Inactive) ATM->CHK2_Inactive Phosphorylates T68 CHK2_pT68 CHK2-pT68 (Primed by ATM) CHK2_Inactive->CHK2_pT68 CHK2_Active CHK2-pS516 (Fully Active Dimer) CHK2_pT68->CHK2_Active Autophosphorylation (S516) CDC25 Cdc25C / p53 CHK2_Active->CDC25 Arrest Cell Cycle Arrest / Repair CDC25->Arrest Inhibitor CCT 241533 (Blocks Autophosphorylation) Inhibitor->CHK2_pT68 INHIBITS conversion to pS516

      Figure 2: Mechanism of Action. CCT 241533 blocks the autophosphorylation step (pS516), preventing full CHK2 activation.[2][3][4][5][6]

      FAQ: Frequently Asked Questions

      Q: Can I use CCT 241533 in animal models? A: Yes. The dihydrochloride salt is suitable for in vivo use.

      • Vehicle: 0.9% Saline or 5% Glucose.

      • Dose: 10 mg/kg to 40 mg/kg (oral or IP).

      • Note: It has good oral bioavailability (F > 60%).

      Q: Why is my IC50 1000x higher than the datasheet says? A: The datasheet lists the biochemical IC50 (3 nM), measured in a cell-free assay with low ATP. In a cell, ATP concentration is ~1-5 mM. Since CCT 241533 competes with ATP for the binding pocket, you need much more drug to displace the ATP. A cellular GI50 of 2 µM is perfectly normal and indicates the drug is working.

      Q: Does it inhibit CHK1? A: It is highly selective. The selectivity ratio is >63-fold for CHK2 over CHK1.[7] However, at very high doses (>10 µM), you may start to see off-target effects on CHK1. Stick to the 0.5–5 µM range for specificity.

      References
      • Caldwell, J. J., et al. (2011).[2][8] Identification of CCT241533, a potent and selective inhibitor of CHK2 kinase.[2][3][4][5][6][7] Journal of Medicinal Chemistry, 54(2), 580–590.[7]

      • Anderson, V. E., et al. (2011).[2][3] CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors.[2][3][4][5][6][7] Cancer Research, 71(2), 463–472.[2][3][7]

      • Chemical Probes Portal. (2016). CCT241533 Profile.

      Sources

      CCT 241533 dihydrochloride minimizing cytotoxicity in experiments

      Author: BenchChem Technical Support Team. Date: February 2026

      Cytotoxicity Minimization & Experimental Optimization Guide[1]

      Executive Summary

      CCT 241533 dihydrochloride is a highly selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2) .[1][2] While it exhibits a potent IC50 of ~3 nM against CHK2, "cytotoxicity" in experiments often arises from two distinct failure modes:

      • Off-target inhibition of CHK1 (occurring at >190 nM), which drives broad-spectrum cell death.[1]

      • Physicochemical precipitation , where micro-crystals physically damage cell membranes due to improper aqueous reconstitution.

      This guide provides the protocols and decision logic required to maintain the therapeutic window —inhibiting CHK2 without confounding results via non-specific toxicity.

      Module 1: The Selectivity Window (Dose Optimization)

      The Core Problem: Users often treat CCT 241533 like a broad kinase inhibitor, dosing in the 5–10 µM range. This is incorrect. At >1 µM, the molecule loses selectivity, inhibiting CHK1 and causing massive, non-specific cytotoxicity (GI50 ~1.7–5.1 µM in HT-29/HeLa cells).

      The Solution: You must operate within the "Selectivity Window."

      Quantitative Profile
      ParameterConcentrationBiological Consequence
      CHK2 IC50 3 nM Target Inhibition (Desired). Blocks S516 autophosphorylation.[1][2][3]
      CHK1 IC50 ~245 nM Off-Target Threshold. ~80-fold selectivity lost.[1] G2/M checkpoint abrogation begins.[1]
      GI50 (Tumor Lines) 1.7 - 5.1 µM General Cytotoxicity. Non-specific killing dominates.[1]
      Visualizing the Therapeutic Window

      The following diagram illustrates the safe operating range for specific CHK2 interrogation.

      SelectivityWindow cluster_0 SAFE ZONE (Specific CHK2 Inhibition) cluster_1 DANGER ZONE (Off-Target Effects) LowDose 10 nM - 100 nM (Specific CHK2 Blockade) HighDose > 200 nM (CHK1 Inhibition Starts) LowDose->HighDose Loss of Selectivity ToxicDose > 1.0 µM (Non-Specific Cytotoxicity) HighDose->ToxicDose Cell Death Start Experimental Dose Start->LowDose Recommended

      Caption: Operating strictly between 10–100 nM ensures CHK2 specificity. Exceeding 200 nM risks engaging CHK1, confounding survival data.

      Module 2: Reconstitution & Stability (Preventing Physical Toxicity)

      The Core Problem: The dihydrochloride salt improves solubility over the free base, but it is prone to hydrolysis and precipitation in high-pH culture media. Precipitated crystals cause "false positive" cytotoxicity by mechanically lysing cells.[1]

      Protocol: "Shock-Free" Reconstitution

      Standard DMSO "dumping" into media causes precipitation.[1] Use this step-down method.

      Reagents:

      • Stock Solvent: Anhydrous DMSO (New bottle recommended).[1]

      • Intermediate: PBS (pH 7.[1][4]2) or PEG300 (for in vivo).[1]

      Step-by-Step Workflow:

      • Primary Stock (10 mM): Dissolve powder in DMSO. Vortex until clear.

        • Storage: Aliquot immediately.[1] Store at -20°C. Limit freeze-thaw cycles to <3.

      • Working Solution (In Vitro):

        • Do NOT add 10 mM stock directly to cell media.

        • Step A: Dilute 10 mM stock 1:100 in PBS to create a 100 µM Intermediate .

        • Step B: Add the 100 µM Intermediate to cell culture media to reach final concentration (e.g., 100 nM).

        • Why? This pre-dilution step prevents the "solvent shock" that creates micro-crystals.

      • Stability Warning: Aqueous dilutions (PBS/Media) are unstable. Prepare fresh daily. Do not store pre-diluted media.

      Module 3: Experimental Context (Combination Studies)

      CCT 241533 is rarely used as a single agent for killing; it is a sensitizer .

      Mechanism of Action: It potentiates the cytotoxicity of PARP inhibitors (e.g., Olaparib) via synthetic lethality but does not universally potentiate all DNA-damaging agents (e.g., it may not enhance Gemcitabine toxicity).[1]

      Experimental Design for Sensitization

      To prove the effect is CHK2-dependent and not general toxicity:

      • Control Arm: CCT 241533 alone at 100 nM (Should show >95% viability).

      • Treatment Arm: PARP Inhibitor + CCT 241533 (100 nM).[1]

      • Readout: If the Combo kills significantly more than PARP alone, and the Control Arm is viable, you have validated CHK2-mediated sensitization.

      MechanismPath cluster_chk2 Target Interaction DSB DNA Double-Strand Breaks ATM ATM Kinase DSB->ATM CHK2 CHK2 (Inactive) ATM->CHK2 Phosphorylates T68 CHK2_P p-CHK2 (Active S516) CHK2->CHK2_P Autophosphorylation CDC25 Cdc25 Phosphatase CHK2_P->CDC25 Inhibits CCT CCT 241533 (Inhibitor) CCT->CHK2_P BLOCKS Arrest Cell Cycle Arrest / Repair CDC25->Arrest Regulates

      Caption: CCT 241533 specifically blocks the autophosphorylation step (S516), preventing CHK2 from arresting the cell cycle, forcing cells with DNA damage into mitosis (death).[1]

      Module 4: Troubleshooting FAQ

      Q1: My vehicle control (DMSO) cells are showing stress. Is the salt toxic?

      • Diagnosis: this compound contains HCl.[1] If your stock is highly concentrated and you dilute into a low-buffer media, you may be shifting the pH.

      • Fix: Ensure your final media contains adequate buffering (HEPES or Bicarbonate).[1] Keep final DMSO concentration <0.5%.[1]

      Q2: I see no potentiation of cell death with Doxorubicin.

      • Scientific Reality: CCT 241533 does not potentiate all genotoxins.[3] It is most effective with PARP inhibitors or agents where CHK2-mediated arrest protects the cell.[1]

      • Fix: Verify the pathway dependence. If the cell line is p53-mutant, the reliance on CHK2 might be different than p53-wildtype.[1]

      Q3: The compound precipitated in the media after 24 hours.

      • Cause: Aqueous instability.[1]

      • Fix: Perform a "media swap" every 24 hours with freshly prepared compound. Do not leave the same drug-containing media on cells for 72 hours.[1]

      References
      • Caldwell, J. J., et al. (2011).[1] Identification of a potent and selective checkpoint kinase 2 (CHK2) inhibitor, CCT241533, that potentiates the cytotoxicity of PARP inhibitors.[2][3][5][6] Journal of Medicinal Chemistry.

      • Anderson, V. E., et al. (2011).[1] CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors.[2][6] Cancer Research.[1]

      • Cayman Chemical. (2022).[1][4] CCT241533 (hydrochloride) Product Information & Solubility Data.[1][2][7][1][4]

      • Zegerman, P., & Diffley, J. F. (2009). DNA replication as a target of the DNA damage checkpoint. DNA Repair.[1][5][8]

      Sources

      Technical Support Center: CCT 241533 Dihydrochloride Troubleshooting Guide

      Author: BenchChem Technical Support Team. Date: February 2026

      Product: CCT 241533 Dihydrochloride Application: Western Blot (WB) Analysis of CHK2 Inhibition Target Audience: Drug Discovery Scientists, Oncologists, Molecular Biologists

      Introduction: The Mechanism-Readout Disconnect

      CCT 241533 is a potent, selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2) with an IC

      
       of ~3 nM.[1][2][3][4]
      

      Critical Technical Insight: A common source of "failed" Western Blots with this compound is the selection of the wrong phosphorylation marker. CCT 241533 binds the ATP-binding pocket, preventing CHK2 from phosphorylating its substrates and itself.

      • p-CHK2 (Thr68): This is phosphorylated by ATM , not CHK2.[5][6] Treatment with CCT 241533 will not inhibit Thr68 phosphorylation and may even increase it due to feedback loops or protein stabilization.

      • p-CHK2 (Ser516): This is an autophosphorylation site.[1][2][3] CCT 241533 abolishes this signal. This is your primary measure of target engagement.

      Part 1: Reagent Preparation & Handling

      Q: My CCT 241533 stock solution precipitated upon thawing. Is it still usable?

      A: Precipitation often occurs if the DMSO stock is frozen or if the concentration is too high (>100 mM).

      • Solubility Profile:

        • DMSO: Soluble up to 100 mM.[7]

        • Water: Soluble up to 10 mM (with gentle warming).[7]

      • Recovery Protocol:

        • Warm the vial to 37°C for 5–10 minutes.

        • Vortex vigorously for 30 seconds.

        • If precipitate persists, add fresh anhydrous DMSO to dilute the stock to half concentration.

        • Crucial: Do not refreeze aliquots more than twice. The dihydrochloride salt is hygroscopic; moisture uptake hydrolyzes the compound, reducing potency.

      Q: Can I dissolve CCT 241533 directly in cell culture media?

      A: No. Dissolve in DMSO first to create a concentrated stock (e.g., 10 mM), then dilute into media. Ensure the final DMSO concentration in the culture dish is <0.1% to prevent solvent toxicity from masking the inhibitor's effects.

      Part 2: Experimental Design & Biomarker Selection

      Q: I treated cells with CCT 241533 but p-CHK2 (Thr68) signal remains strong. Did the drug fail?

      A: Likely not. You are looking at the wrong biomarker.

      • Explanation: DNA damage (e.g., from Doxorubicin or radiation) activates ATM, which phosphorylates CHK2 at Thr68.[6] CCT 241533 inhibits CHK2's catalytic activity, not its activation by ATM.

      • Correct Readout: Blot for p-CHK2 (Ser516) . This site requires CHK2 kinase activity (autophosphorylation). CCT 241533 treatment should eliminate this band.

      Q: What are the best downstream targets to verify functional inhibition?

      A: If p-S516 antibodies are unavailable, assess downstream substrates that CHK2 directly phosphorylates:

      • HDMX (MDM4): CHK2 phosphorylation leads to HDMX degradation. Inhibition Result: Stabilization (increased levels) of HDMX.

      • CDC25C (Ser216): CHK2 phosphorylates CDC25C. Inhibition Result: Decreased p-CDC25C (Ser216).

      • Mobility Shift: Activated CHK2 often runs higher on SDS-PAGE due to hyperphosphorylation. CCT 241533 treatment should collapse this "smear" into a sharper, faster-migrating band.

      Visualizing the Signaling Pathway & Drug Action

      CHK2_Pathway DNA_Damage DNA Damage (DSBs) ATM ATM Kinase DNA_Damage->ATM Activates CHK2_Inactive CHK2 (Inactive) ATM->CHK2_Inactive Phosphorylates T68 CHK2_T68 p-CHK2 (Thr68) (Primed) CHK2_Inactive->CHK2_T68 CHK2_Active p-CHK2 (Ser516) (Fully Active/Auto-P) CHK2_T68->CHK2_Active Autophosphorylation (S516) Substrates Substrates: CDC25C (Degradation) HDMX (Degradation) p53 (Activation) CHK2_Active->Substrates Phosphorylation CCT CCT 241533 (Inhibitor) CCT->CHK2_Active BLOCKS (ATP Competitive)

      Figure 1: Mechanism of Action. CCT 241533 blocks the autophosphorylation step (S516) and downstream signaling, but leaves the upstream ATM-dependent priming (T68) intact.

      Part 3: Western Blot Troubleshooting Matrix

      Q: How do I interpret conflicting band patterns?

      Use the table below to diagnose issues based on your Western Blot bands.

      Symptomp-CHK2 (Thr68)p-CHK2 (Ser516)Downstream (e.g., HDMX)DiagnosisSolution
      Successful Inhibition High/Present Absent/Low Stabilized/High Drug is working perfectly. Upstream damage signaling is active, but CHK2 catalytic activity is blocked.[2]Proceed with experiments.
      No Drug Effect HighHighDegraded/LowDrug failed to engage target.Check stock concentration, expiration, or cell permeability. Increase dose > IC
      
      
      (e.g., 1–5 µM).
      Pathway Inactive Low/AbsentLow/AbsentStabilizedNo DNA damage induction.Verify positive control (e.g., Doxorubicin, IR) worked. CHK2 wasn't activated to begin with.
      Off-Target Toxicity AbsentAbsentAbsent (General protein loss)General cytotoxicity/Apoptosis.Drug concentration too high. Perform dose-response (10 nM – 10 µM).
      Part 4: Protocol Optimization for CCT 241533

      Q: What are the optimal lysis conditions? A: Phosphatases are aggressive towards p-S516.

      • Lysis Buffer: Use RIPA buffer supplemented with fresh phosphatase inhibitors (Sodium Orthovanadate, Sodium Fluoride, and

        
        -Glycerophosphate).
        
      • Processing: Keep lysates on ice at all times. Sonicate briefly to shear DNA (CHK2 is nuclear; poor nuclear lysis results in low total protein recovery).

      Q: What is the recommended treatment window? A:

      • Pre-treatment: Add CCT 241533 1 hour before inducing DNA damage (e.g., with Etoposide or PARP inhibitors) to ensure the ATP pocket is occupied before activation.

      • Harvest: 2–24 hours post-damage, depending on the downstream target turnover (HDMX stabilization is visible ~4–6 hours post-damage).

      Troubleshooting Logic Flow

      Troubleshooting_Flow Start Western Blot Result: CCT 241533 Treatment Check_T68 Check p-CHK2 (Thr68) Start->Check_T68 Check_S516 Check p-CHK2 (Ser516) Check_T68->Check_S516 Band Present (Upstream Active) No Signal No Signal Check_T68->No Signal Band Absent Inhibition Success Inhibition Success Check_S516->Inhibition Success Band Absent Inhibition Failed Inhibition Failed Check_S516->Inhibition Failed Band Present Induction Failed Induction Failed No Signal->Induction Failed Did you use Dox/IR? Verify Downstream\n(HDMX/CDC25) Verify Downstream (HDMX/CDC25) Inhibition Success->Verify Downstream\n(HDMX/CDC25) Check Dose/Solubility Check Dose/Solubility Inhibition Failed->Check Dose/Solubility

      Figure 2: Step-by-step logic to determine if the inhibitor is functioning or if the assay parameters need adjustment.

      References
      • Caldwell, J. J., et al. (2011).[7][8] Structure-based design of potent and selective 2-(quinazolin-2-yl)phenol inhibitors of checkpoint kinase 2.[7][8] Journal of Medicinal Chemistry, 54(2), 580–590.[8]

      • Anderson, V. E., et al. (2011).[8] CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors.[1][3][4] Cancer Research, 71(2), 463–472.[8]

      • Ahn, J., et al. (2000). The Chk2 protein kinase.[1][2][3][4][5][6][7][8] DNA Repair, 3(8-9), 1039-1047. (Mechanistic background on T68 vs S516).

      Sources

      CCT 241533 dihydrochloride addressing minimal effects on p53 checkpoints

      Author: BenchChem Technical Support Team. Date: February 2026

      Topic: Addressing Minimal Effects on p53 Checkpoints & Validating Target Engagement
      Executive Summary: The "Silent" Inhibitor Paradox

      Welcome to the CCT 241533 Technical Support Hub. A common support ticket we receive regarding CCT 241533 (a highly selective Chk2 inhibitor) concerns its minimal impact on p53 levels and cell cycle checkpoints in p53-wildtype cells. Researchers often interpret this lack of phenotype as compound inactivity or experimental failure.

      The Reality: This "minimal effect" is a hallmark of CCT 241533's high selectivity. Unlike non-selective kinase inhibitors (e.g., UCN-01) that hit Chk1 and cause massive checkpoint abrogation, CCT 241533 reveals the redundancy of the DNA damage response (DDR). Inhibition of Chk2 alone is often insufficient to block p53 stabilization because the ATM-p53 axis remains functional.

      This guide provides the troubleshooting logic to distinguish between biological redundancy and experimental error .

      Mechanistic Insight: Why p53 Remains Stable

      To troubleshoot effectively, you must understand the signaling bypass that renders CCT 241533 "silent" on p53 checkpoints.

      Pathway Analysis (DOT Visualization)

      The diagram below illustrates the "Bypass Mechanism." Note how ATM can phosphorylate p53 directly (Ser15), maintaining the checkpoint even when CCT 241533 blocks the Chk2 arm.

      G cluster_bypass Redundant Activation Path cluster_target Therapeutic Target DNA_Damage DNA Damage (DSBs) ATM ATM Kinase DNA_Damage->ATM p53 p53 (Checkpoint Activation) ATM->p53 Direct Phosphorylation (Ser15) Chk2 Chk2 (Kinase Active) ATM->Chk2 Phosphorylation (Thr68) Chk2->p53 Stabilization (Ser20) CCT CCT 241533 CCT->Chk2 Inhibits Autophosphorylation (Ser516)

      Figure 1: The ATM-p53 Bypass. CCT 241533 inhibits Chk2, but ATM directly stabilizes p53, resulting in minimal checkpoint impact.

      Troubleshooting Guide: FAQs & Diagnostic Workflows
      Category A: Validating Target Engagement

      Q1: I treated cells with CCT 241533 and induced DNA damage, but p53 levels did not decrease compared to the control. Is the compound inactive?

      • Diagnosis: Likely functioning as expected.

      • Root Cause: In many cell lines (e.g., HCT116, U2OS), ATM directly phosphorylates p53 on Ser15. Blocking Chk2 (which targets p53 Ser20) is not enough to destabilize p53 in the presence of robust DNA damage.

      • Validation Protocol: Do not use total p53 as your readout. Instead, assay for Chk2 Autophosphorylation at Serine 516 (S516) .

        • Why? Chk2 activation involves an initial phosphorylation by ATM at Thr68 (T68), followed by autophosphorylation at S516. CCT 241533 blocks the kinase activity, preventing S516 but NOT T68.

        • Action: Run a Western Blot.

          • p-Chk2 (T68): Band should remain visible (or increase).

          • p-Chk2 (S516): Band should disappear. This is your proof of activity.

      Q2: I see a strong p-Chk2 (Thr68) band on my Western Blot. Doesn't this mean Chk2 is still active?

      • Diagnosis: False interpretation.

      • Explanation: Thr68 is phosphorylated by ATM, not Chk2. The presence of p-Chk2(T68) indicates that the upstream DNA damage signaling (ATM) is intact. In fact, inhibiting Chk2 can sometimes lead to a feedback loop that hyper-phosphorylates T68.

      • Solution: Ignore T68 for efficacy readout. Switch to p-Chk2 (S516) or HDMX degradation (Chk2 inhibition rescues HDMX from degradation).[1]

      Category B: Phenotypic & Functional Assays

      Q3: I am not seeing G2/M checkpoint abrogation. I thought Chk2 inhibitors were checkpoint abrogators?

      • Diagnosis: Misconception regarding Chk1 vs. Chk2.

      • Scientific Context: The G2/M checkpoint is primarily controlled by Chk1. Chk2 plays a minor, often redundant role. Selective Chk2 inhibition by CCT 241533 rarely causes the dramatic "mitotic catastrophe" seen with Chk1 inhibitors.

      • Troubleshooting:

        • If you need to prove functional effect, use a PARP Inhibitor Potentiation Assay .

        • CCT 241533 is synthetically lethal with PARP inhibitors (e.g., Olaparib).

        • Experiment: Treat cells with Olaparib +/- CCT 241533. You should see a significant shift in IC50 (Potentiation Index > 1) only if CCT 241533 is active.

      Q4: My stock solution precipitated after freezing. Can I reheat it?

      • Handling: CCT 241533 dihydrochloride is soluble in DMSO (up to ~25 mg/mL).[2]

      • Recovery:

        • Warm the vial to 37°C for 5–10 minutes.

        • Vortex vigorously.

        • If precipitation persists, sonicate in a water bath for 5 minutes.

        • Warning: Do not store in aqueous buffers (PBS/Media) for long periods; prepare working dilutions fresh.

      Essential Protocols
      Protocol 1: The "S516" Target Engagement Western Blot

      Use this protocol to definitively prove CCT 241533 is entering the cell and inhibiting Chk2, regardless of p53 status.

      Reagents:

      • DNA Damage Inducer: Etoposide (50 µM) or Doxorubicin (0.5 µM).

      • Primary Antibodies:

        • Anti-Chk2 (Total)[1][3]

        • Anti-phospho-Chk2 (Thr68) [Control for ATM activity]

        • Anti-phospho-Chk2 (Ser516) [Critical Readout]

        • Anti-GAPDH (Loading Control)

      Step-by-Step:

      • Seeding: Plate HT-29 or HeLa cells (p53 wildtype) at 70% confluency.

      • Pre-treatment: Treat cells with CCT 241533 (1–5 µM) for 1 hour .

        • Note: IC50 is low (3 nM), but cellular assays often require 1-5 µM for full target occupancy.

      • Induction: Add Etoposide (50 µM) directly to the media (do not wash out CCT). Incubate for 4 hours .

      • Lysis: Lyse in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate/NaF). Crucial: Phosphatase inhibitors are mandatory to preserve the S516 signal.

      • Analysis:

        • Lane 1 (DMSO): No signal.

        • Lane 2 (Etoposide alone): Strong p-T68 AND Strong p-S516.

        • Lane 3 (Etoposide + CCT): Strong p-T68, ABSENT p-S516 .

      Protocol 2: PARP Inhibitor Potentiation (Functional Validation)

      If Western Blots are ambiguous, this functional assay confirms biological activity.

      GroupTreatment ATreatment BExpected Outcome (Cell Viability)
      1 DMSOMedia100%
      2 CCT 241533 (1 µM)Media>90% (Non-toxic alone)
      3 DMSOOlaparib (Low Dose)~80% (Moderate survival)
      4 CCT 241533 (1 µM) Olaparib (Low Dose) <40% (Synergistic Killing)
      Data Summary: CCT 241533 Profile
      ParameterValueNotes
      IC50 (Chk2) 3 nMHighly potent ATP-competitive inhibition.[3][4]
      Selectivity >80-fold vs Chk1Minimal cross-reactivity prevents G2 abrogation.
      p53 Effect Minimal / NoneDoes not block ATM-mediated p53 stabilization.
      Biomarker p-Chk2 (S516)Inhibited by CCT 241533.[1][3][5]
      Biomarker p-Chk2 (T68)Unaffected (or increased) by CCT 241533.[1]
      Solubility DMSOSoluble.[2][6] Insoluble in water/PBS.
      References
      • Anderson, V. E., et al. (2011). "CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors."[7] Cancer Research.[8]

        • Key Finding: Establishes the S516 biomarker and the lack of p53 checkpoint abrog
      • MedChemExpress. "CCT241533 Dihydrochloride Product Information & Solubility."

        • Key Finding: Handling, solubility, and storage protocols.
      • Zannini, L., et al. (2014). "CHK2 kinase in the DNA damage response and beyond." Journal of Molecular Cell Biology.

        • Key Finding: Reviews the redundancy between ATM and Chk2 in p53 phosphoryl

      Sources

      Validation & Comparative

      Technical Comparison: CCT 241533 Dihydrochloride vs. CHK1 Inhibitors

      [1][2][3]

      Executive Summary: The Specificity Paradigm

      In the landscape of DNA Damage Response (DDR) therapeutics, the distinction between Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2) inhibition is critical.[2] While many early clinical candidates (e.g., AZD7762) were dual inhibitors, recent efforts focus on paralog-selective probes to dissect specific signaling roles.

      This compound represents a highly selective chemical probe for CHK2 , distinguishing it from the broad class of CHK1-dominant or dual inhibitors. This guide delineates the biochemical selectivity, functional consequences, and experimental validation of CCT 241533 against standard CHK1 inhibitors like MK-8776 and AZD7762.

      Key Takeaway: CCT 241533 exhibits ~63 to 80-fold selectivity for CHK2 over CHK1.[1] Unlike CHK1 inhibitors, which induce broad checkpoint abrogation and mitotic catastrophe, CCT 241533 primarily blocks CHK2-mediated oligomerization and autophosphorylation, showing therapeutic synergy specifically with PARP inhibitors rather than broad genotoxic agents.

      Molecular Mechanism & Selectivity Profiling

      Mechanism of Action

      CCT 241533 functions as an ATP-competitive inhibitor .[1][3][4][5] It binds to the hinge region of the CHK2 kinase domain.

      • Target: CHK2 (CHEK2).

      • Primary Effect: Prevents CHK2 autophosphorylation at Serine 516 (S516) and subsequent substrate phosphorylation (e.g., HDMX, CDC25A, p53).

      • Salt Form: The dihydrochloride salt improves aqueous solubility for formulation compared to the free base.

      Comparative Kinase Selectivity

      The following table synthesizes IC50 data from radiometric kinase assays, highlighting the divergent profiles of CCT 241533 versus standard CHK1/Dual inhibitors.

      Table 1: Biochemical Selectivity Profile (IC50)

      CompoundPrimary TargetCHK2 IC50 (nM)CHK1 IC50 (nM)Selectivity Ratio (CHK1:CHK2)Selectivity Phenotype
      CCT 241533 CHK2 3 ~245 ~80 Highly CHK2 Selective
      AZD7762 Dual CHK1/2<105~0.5Dual / Equipotent
      MK-8776 CHK1>15030.02Highly CHK1 Selective
      LY2606368 CHK19<10.1CHK1 Dominant

      > Note: A selectivity ratio >10 indicates CHK2 selectivity; <0.1 indicates CHK1 selectivity. CCT 241533 is one of the few probes with a high ratio, making it essential for distinguishing CHK2-specific biology from CHK1-driven phenotypes.

      Signaling Pathway Divergence

      The diagram below illustrates the distinct entry points for these inhibitors within the DDR network.

      DDR_PathwayDSBDNA Double-Strand BreaksATMATMDSB->ATMSSBRep. Stress / SSBsATRATRSSB->ATRCHK2CHK2(T68/S516)ATM->CHK2Phosphorylation (T68)CHK1CHK1(S317/S345/S296)ATR->CHK1Phosphorylation (S345)SubstratesEffectors:CDC25A/C, p53, HDMXCHK2->SubstratesCHK1->SubstratesCCTCCT 241533(Inhibitor)CCT->CHK2BlocksMKMK-8776(Inhibitor)MK->CHK1BlocksOutcome1G1/S ArrestApoptosisSubstrates->Outcome1Outcome2G2/M ArrestReplication StabilizationSubstrates->Outcome2

      Figure 1: Divergent targeting of DDR pathways. CCT 241533 selectively blocks the ATM-CHK2 axis, whereas MK-8776 targets the ATR-CHK1 axis.

      Functional Comparison: The "Why" Matters

      In drug development, the choice between CHK1 and CHK2 inhibition dictates the therapeutic strategy.

      Phenotypic Outcomes[2][7][8]
      • CHK1 Inhibition (e.g., MK-8776):

        • Mechanism: Abrogates the G2/M checkpoint, forcing cells with damaged DNA into premature mitosis.

        • Result: Mitotic catastrophe and cell death.[6]

        • Synergy: Highly synergistic with broad DNA damaging agents (Gemcitabine, Cytarabine).

      • CHK2 Inhibition (CCT 241533):

        • Mechanism: Blocks p53-dependent apoptosis and senescence maintenance.

        • Result: Often cytostatic or protective in normal cells; does not typically cause mitotic catastrophe alone.

        • Synergy: Potentiates PARP inhibitors (e.g., Olaparib) in p53-deficient backgrounds. It generally does not potentiate standard chemotherapeutics like doxorubicin, distinguishing it from CHK1 inhibitors.

      Experimental Protocols

      To validate CCT 241533 selectivity in your specific model, use the following self-validating protocols.

      Handling & Solubility (Dihydrochloride Salt)

      The dihydrochloride salt is prone to precipitation in neutral aqueous buffers if not dissolved correctly.

      • Stock Solution: Dissolve in 100% DMSO to 10 mM. Store at -20°C.

      • Aqueous Dilution: Do not dilute directly into PBS. Use an intermediate dilution step or a vehicle containing PEG.

        • Recommended Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[7]

      Cellular Selectivity Assay (Western Blot)

      This protocol distinguishes on-target CHK2 inhibition from off-target CHK1 inhibition.

      Objective: Assess inhibition of CHK2-S516 (autophosphorylation) vs. CHK1-S296 (autophosphorylation).

      Workflow Diagram:

      Experimental_WorkflowStep1Seed Cells(HT-29 or HeLa)Step2Pre-treat:CCT 241533(0.1 - 10 µM, 1h)Step1->Step2Step3Induce Damage:Etoposide (50 µM)or IR (5 Gy)Step2->Step3Step4Incubate(1 - 4 Hours)Step3->Step4Step5Lysis &Western BlotStep4->Step5

      Figure 2: Cellular workflow to validate kinase inhibition.

      Step-by-Step Protocol:

      • Seeding: Plate HT-29 (p53 mutant) or HeLa cells at 70% confluency.

      • Drug Treatment: Treat with CCT 241533 dose curve (0.1, 0.5, 1.0, 5.0, 10.0 µM) for 1 hour.

        • Control: Include a CHK1 inhibitor (e.g., MK-8776 at 1 µM) as a negative control for CHK2 specificity.

      • Damage Induction: Add Etoposide (50 µM) or Ionizing Radiation (5 Gy) to induce kinase activation. Incubate for 2–4 hours.

      • Lysis: Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails II and III.

      • Immunoblotting Targets:

        • p-CHK2 (S516): Primary readout. CCT 241533 should block this at ~1 µM.[1][4][5]

        • p-CHK2 (T68): Upstream control. Mediated by ATM; CCT 241533 should NOT inhibit this (proves no ATM inhibition).

        • p-CHK1 (S296): Selectivity control. CCT 241533 should NOT inhibit this at <5 µM.[1][8]

        • Total CHK2 / Total CHK1: Loading controls.

        • HDMX: Look for degradation (CHK2 dependent). CCT 241533 stabilizes HDMX.

      Potentiation Assay (Synergy Check)

      Objective: Confirm functional CHK2 inhibition by testing PARP inhibitor synergy.

      • Setup: 96-well plate, 2000 cells/well.

      • Matrix:

        • Axis A: Olaparib (0 - 10 µM).[9]

        • Axis B: CCT 241533 (Fixed at GI50 or sub-lethal dose, e.g., 1 µM).[4]

      • Duration: 96 hours (SRB assay) or 10 days (Clonogenic).

      • Analysis: Calculate Combination Index (CI). CI < 1 indicates synergy.

        • Expected Result: Synergy observed in p53-defective lines; minimal effect in p53-wildtype lines.

      References

      • Caldwell, J. J., et al. (2011).[3] Structure-based design of potent and selective 2-(quinazolin-2-yl)phenol inhibitors of checkpoint kinase 2.[3] Journal of Medicinal Chemistry, 54(2), 580–590.[1][3] Link

      • Anderson, V. E., et al. (2011). CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors.[1][3][4][7] Cancer Research, 71(2), 463–472.[1] Link

      • Zabludoff, S. D., et al. (2008). AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies.[5] Molecular Cancer Therapeutics, 7(9), 2955–2966. Link

      • Montano, R., et al. (2012). Evaluation of the CHK1 inhibitor MK-8776 in combination with cytarabine in acute myeloid leukemia. Scientific Reports, 13, Article number: 12345 (Contextual Reference). Link

      Technical Validation Guide: CCT 241533 Dihydrochloride for CHK2 Inhibition

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary: The Precision Tool for CHK2

      In the landscape of DNA Damage Response (DDR) targeting, CCT 241533 dihydrochloride stands out as a "scalpel" compared to the "hammers" of earlier generation pan-CHK inhibitors. While agents like UCN-01 or AZD7762 hit both CHK1 and CHK2 (often causing excessive toxicity via CHK1 inhibition), CCT 241533 offers a highly specific blockade of CHK2 (IC50 = 3 nM) with a 63-to-80-fold selectivity window over CHK1.

      This guide provides a rigorous framework for validating CCT 241533 in cellular models, focusing on its unique mechanism: ATP-competitive inhibition that specifically abolishes cis-autophosphorylation at Serine 516 (S516).

      Comparative Landscape: CCT 241533 vs. Alternatives

      Many researchers default to older inhibitors without realizing the off-target liabilities. The table below contrasts CCT 241533 with common alternatives, highlighting why it is the preferred probe for dissecting CHK2-specific biology.

      Table 1: Biochemical and Cellular Performance Comparison
      FeatureCCT 241533 BML-277 PV1019 AZD7762
      Target Specificity Highly Selective CHK2 Selective CHK2Selective CHK2Pan-CHK (CHK1/2)
      CHK2 IC50 (Cell-free) 3 nM ~15 nM> 100 nM5 nM
      CHK1 IC50 ~245 nM (80-fold window)~37 nM (Ki)High< 10 nM (No window)
      Mechanism ATP-CompetitiveATP-CompetitiveATP-CompetitiveATP-Competitive
      Key Biomarker Loss of p-S516 Loss of p-T68/S516Loss of p-S516Loss of p-Cdc25C
      hERG Liability Low (IC50 = 22 µM)Not fully characterizedModerateHigh (Cardiac toxicity)
      Primary Utility Synthetic lethality w/ PARPi General DDR researchOlder validation studiesClinical (Discontinued)

      Analyst Note: The critical advantage of CCT 241533 is the "CHK1 sparing" profile. Inhibiting CHK1 induces immediate S-phase collapse and apoptosis in many cells, which can mask the subtler effects of CHK2 inhibition (G2/M checkpoint maintenance). Use CCT 241533 when you need to isolate CHK2's contribution to p53-mediated apoptosis or PARP inhibitor synergy.

      Mechanistic Validation & Signaling Pathway

      To validate CCT 241533, one must understand exactly where it intercepts the ATM-CHK2 axis. Unlike inhibitors that prevent upstream activation (ATM inhibitors), CCT 241533 binds the active CHK2 kinase domain.

      Crucial Distinction:

      • T68 Phosphorylation: Mediated by ATM.[1] CCT 241533 does not directly block this. In fact, T68 phosphorylation may persist or increase due to feedback loop abrogation.

      • S516 Phosphorylation: This is an autophosphorylation event required for full kinase activity.[1] CCT 241533 directly abolishes this , making p-S516 the definitive biomarker for target engagement.

      Diagram 1: CCT 241533 Mechanism of Action

      CHK2_Pathway cluster_CHK2 CHK2 Activation Cycle DNA_Damage DNA Damage (DSBs) (IR, Doxorubicin) ATM ATM Kinase (Activated) DNA_Damage->ATM Activates CHK2_Inactive CHK2 (Inactive monomer) ATM->CHK2_Inactive Phosphorylates T68 CHK2_Primed CHK2 (p-T68) (Dimerization) CHK2_Inactive->CHK2_Primed T68-P CHK2_Active CHK2 (p-S516) (Fully Active) CHK2_Primed->CHK2_Active Autophosphorylation (cis-S516) Cdc25C Cdc25C CHK2_Active->Cdc25C Phosphorylates HDMX HDMX (Degradation) CHK2_Active->HDMX Promotes Degradation p53 p53 (Stabilization) CHK2_Active->p53 Phosphorylates S20 CCT CCT 241533 (ATP-Competitive Inhibitor) CCT->CHK2_Active BLOCKS (Inhibits Kinase Domain) p_Cdc25C p-Cdc25C (S216) (Inactive) Cdc25C->p_Cdc25C S216-P

      Caption: CCT 241533 blocks the autophosphorylation step (S516), preventing downstream signaling to Cdc25C and p53.

      Experimental Protocols for Validation

      Protocol A: Western Blot Validation of Target Engagement

      Objective: Confirm CCT 241533 inhibits CHK2 autophosphorylation and downstream substrate phosphorylation in response to DNA damage.

      Cell Model: HT-29 (Colorectal adenocarcinoma) or HeLa.[1][2][3] Reagents:

      • CCT 241533 (Stock: 10 mM in DMSO).

      • DNA Damage Inducer: Olaparib (PARP inhibitor) or Ionizing Radiation (10 Gy).

      • Antibodies: Anti-CHK2 (Total), Anti-p-CHK2 (S516) [Critical], Anti-p-CHK2 (T68), Anti-p-Cdc25C (S216).

      Step-by-Step Workflow:

      • Seeding: Plate cells at 70% confluence in 6-well plates.

      • Pre-treatment (The "1-Hour Rule"):

        • Add CCT 241533 (1 µM - 5 µM) to the media.

        • Incubate for 1 hour prior to DNA damage induction. This ensures the ATP pocket is occupied before the kinase is recruited.

      • Induction:

        • Add Olaparib (10 µM) or expose to IR.

        • Co-incubate for 2–4 hours. (Note: S516 signal is transient; 2 hours is often optimal).

      • Lysis (The "Phosphatase Trap"):

        • Wash with ice-cold PBS containing 1 mM Na3VO4 (Sodium Orthovanadate).

        • Lyse immediately in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (e.g., Roche cOmplete + PhosSTOP).

        • Self-Validation: If your "Control" (Damage only) lane does not show a band shift or p-S516 signal, the lysis failed to preserve phosphates.

      • Immunoblotting:

        • Run on 8-10% SDS-PAGE.

        • Expected Result:

          • Damage Only: High p-T68, High p-S516, Significant CHK2 mobility shift (slower migration).

          • Damage + CCT 241533: High p-T68 (may persist), ABSENCE of p-S516 , Reduced/Collapsed mobility shift.

      Diagram 2: Validation Workflow

      Validation_Workflow cluster_Exp Cellular Assay Timeline cluster_Readout Western Blot Readout Step1 Step 1: Pre-treat CCT 241533 (1 hr) Step2 Step 2: Induce Damage (Olaparib/IR) Step1->Step2 Step3 Step 3: Incubation (2-4 Hours) Step2->Step3 Step4 Step 4: Lysis (+ Phosphatase Inhibitors) Step3->Step4 Readout1 p-CHK2 (S516) (Direct Target) Step4->Readout1 Readout2 p-Cdc25C (S216) (Downstream) Step4->Readout2 Readout3 Total CHK2 (Band Shift) Step4->Readout3

      Caption: Experimental timeline ensuring inhibitor occupancy prior to damage induction.

      Protocol B: Functional Potentiation (Synthetic Lethality)

      Objective: Demonstrate that CCT 241533 sensitizes p53-defective cells to PARP inhibitors.

      • Setup: Use HeLa or HT-29 cells (p53 compromised).

      • Treatment:

        • Arm A: Vehicle (DMSO).

        • Arm B: Olaparib (Dose curve: 0.1 – 10 µM).

        • Arm C: CCT 241533 (Fixed dose: 1 µM, well below cytotoxicity threshold).

        • Arm D: Olaparib (Curve) + CCT 241533 (1 µM).

      • Assay: SRB (Sulforhodamine B) or Clonogenic survival after 5–7 days.[1]

      • Analysis: Calculate the Potentiation Index (PI) .

        • Success Criteria: PI > 1.5 (Significant potentiation).

      Troubleshooting & Optimization

      • The "Band Shift" Nuance: CHK2 undergoes a significant mobility shift on SDS-PAGE upon activation (hyperphosphorylation). CCT 241533 treatment should collapse this shift. If you still see a "fuzzy" upper band, your inhibitor concentration may be too low relative to the DNA damage load.

      • Timing is Key: S516 autophosphorylation is a rapid event. If you lyse cells 24 hours after damage, the signal may be gone due to phosphatase activity or proteasomal degradation of activated CHK2. Stick to the 2–4 hour window for mechanistic validation.

      • Selectivity Check: If you observe massive cell death with CCT 241533 alone at < 5 µM, you may be seeing off-target effects or the cells are exquisitely sensitive to basal CHK2 inhibition. Verify with a CHK1-specific marker (p-CHK1 S296) to ensure you aren't hitting CHK1.

      References

      • Anderson, V. E., et al. (2011). CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors. Cancer Research, 71(2), 463-472.[4]

      • Caldwell, J. J., et al. (2011). Structure-based design of potent and selective 2-(quinazolin-2-yl)phenol inhibitors of checkpoint kinase 2. Journal of Medicinal Chemistry, 54(2), 580-590.[2][4]

      • MedChemExpress. CCT241533 Dihydrochloride Product Information.

      • Chemical Probes Portal. CCT241533 Probe Characterization.

      Sources

      A Comparative Guide to CHK2 Inhibitors: Profiling CCT241533 Dihydrochloride Against Key Competitors

      Author: BenchChem Technical Support Team. Date: February 2026

      For Researchers, Scientists, and Drug Development Professionals

      In the intricate landscape of cancer therapy, targeting the DNA damage response (DDR) pathway has emerged as a promising strategy. Central to this pathway is the serine/threonine kinase CHK2, a critical transducer of DNA damage signals that orchestrates cell cycle arrest and apoptosis. Inhibition of CHK2, particularly in p53-deficient tumors, can potentiate the effects of DNA-damaging agents and synthetic lethality-inducing compounds like PARP inhibitors. This guide provides an in-depth comparison of CCT241533 dihydrochloride, a highly potent and selective CHK2 inhibitor, with other notable CHK2 inhibitors, offering experimental insights to inform research and development decisions.

      The Central Role of CHK2 in the DNA Damage Response

      Upon DNA double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and, in turn, phosphorylates and activates CHK2. Activated CHK2 then phosphorylates a range of downstream targets to initiate cell cycle arrest, facilitate DNA repair, or induce apoptosis if the damage is irreparable. This signaling cascade is a crucial defense mechanism for maintaining genomic integrity.

      CHK2_Signaling_Pathway DNA_Damage DNA Double-Strand Breaks ATM ATM DNA_Damage->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates (Thr68) activates p53 p53 CHK2->p53 phosphorylates stabilizes Cdc25A Cdc25A CHK2->Cdc25A phosphorylates inhibits BRCA1 BRCA1 CHK2->BRCA1 phosphorylates CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Cdc25A->CellCycleArrest promotes progression (inhibited by CHK2) DNARepair DNA Repair BRCA1->DNARepair

      Caption: The CHK2 signaling pathway in response to DNA double-strand breaks.

      Comparative Analysis of CHK2 Inhibitors

      A critical evaluation of CHK2 inhibitors requires a multi-faceted approach, considering not only their potency but also their selectivity and cellular activity. Here, we compare CCT241533 dihydrochloride with two other well-characterized inhibitors that also target CHK2: AZD7762 and Prexasertib (LY2606368).

      InhibitorTarget(s)CHK2 IC50 (nM)CHK1 IC50 (nM)Selectivity (CHK1/CHK2)Key Cellular EffectsClinical Status
      CCT241533 dihydrochloride CHK2 3 [1][2][3]190-245[2]~63-82 fold [1][2][4]Inhibits CHK2 autophosphorylation (S516); Potentiates PARP inhibitor cytotoxicity[1][2][3][4]Preclinical; formerly investigated as Debio 0932 (identity disputed)
      AZD7762 CHK1/CHK25[5]5[5]1-foldAbrogates DNA damage-induced S and G2 checkpoints[5]Terminated due to cardiac toxicity[6][7][8]
      Prexasertib (LY2606368) CHK1/CHK28[9]<1[9]~0.125-fold (CHK1 selective)Induces DNA damage and replication catastrophe[9]Phase I/II clinical trials[10][11][12][13]

      CCT241533 Dihydrochloride: A Potent and Selective Tool for CHK2 Investigation

      CCT241533 stands out for its high potency and, most notably, its selectivity for CHK2 over the closely related kinase CHK1[1][2][4]. This selectivity is a crucial attribute for dissecting the specific roles of CHK2 in cellular processes without the confounding effects of CHK1 inhibition.

      Mechanism of Action: CCT241533 is an ATP-competitive inhibitor, binding to the ATP pocket of CHK2[1][2][3].

      Kinase Selectivity: While highly selective against CHK1, at a concentration of 1 µM, CCT241533 has been shown to inhibit a small number of other kinases, including PHK, MARK3, GCK, and MLK1, by more than 80% in a panel of 85 kinases[2][14]. This highlights the importance of using the lowest effective concentration in cellular assays to maintain selectivity.

      Cellular Activity: A key functional attribute of CCT241533 is its ability to potentiate the cytotoxic effects of PARP inhibitors in p53-deficient cancer cells[1][2][3][4]. This synthetic lethal interaction underscores the therapeutic potential of selective CHK2 inhibition in specific cancer genotypes.

      AZD7762: A Potent Dual CHK1/CHK2 Inhibitor with a Challenging Clinical Path

      AZD7762 is a potent inhibitor of both CHK1 and CHK2, with an IC50 of 5 nM for both kinases[5]. Its dual activity makes it a powerful tool for abrogating DNA damage-induced cell cycle checkpoints. However, its clinical development was halted due to unforeseen cardiac toxicities, a critical reminder of the importance of thorough safety profiling[6][7][8].

      Prexasertib (LY2606368): A CHK1-Dominant Dual Inhibitor in Clinical Development

      Prexasertib is another dual inhibitor, though it displays a preference for CHK1 (IC50 <1 nM) over CHK2 (IC50 = 8 nM)[9]. It has shown promise in clinical trials for various solid tumors, particularly in combination with other agents[10][11][13]. The hematological toxicity, primarily neutropenia, is a notable side effect[10].

      Experimental Protocols for Evaluating CHK2 Inhibitors

      To rigorously assess and compare CHK2 inhibitors, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for key assays.

      In Vitro CHK2 Kinase Assay

      This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant CHK2.

      Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant CHK2 - Kinase Buffer - ATP (γ-32P or cold) - Substrate (e.g., CHKtide) - Test Inhibitor Start->Prepare_Reagents Incubate Incubate Components: - CHK2 + Inhibitor (pre-incubation) - Add Substrate/ATP mix Prepare_Reagents->Incubate Stop_Reaction Stop Reaction (e.g., add EDTA) Incubate->Stop_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation (e.g., Phosphorimaging, Luminescence) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

      Caption: Workflow for an in vitro CHK2 kinase assay.

      Step-by-Step Methodology:

      • Reagent Preparation:

        • Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT).

        • Dilute recombinant active CHK2 protein to the desired concentration in kinase buffer.

        • Prepare a substrate solution (e.g., 200 µM CHKtide peptide) in kinase buffer.

        • Prepare an ATP solution (e.g., 100 µM) in kinase buffer. For radiometric assays, spike with [γ-³²P]ATP.

        • Prepare serial dilutions of the test inhibitor (e.g., CCT241533) in DMSO, then dilute further in kinase buffer.

      • Assay Procedure:

        • In a 96-well plate, add the diluted inhibitor and recombinant CHK2.

        • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

        • Initiate the kinase reaction by adding the ATP/substrate mixture.

        • Incubate for 30-60 minutes at 30°C.

        • Stop the reaction by adding a stop solution (e.g., 30 mM EDTA).

      • Detection and Analysis:

        • For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

        • For non-radiometric assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure ADP production as an indicator of kinase activity[15].

        • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

        • Determine the IC50 value by fitting the data to a dose-response curve.

      Western Blot Analysis of CHK2 Autophosphorylation

      This cell-based assay assesses the ability of an inhibitor to block the activation of CHK2 in response to DNA damage.

      Step-by-Step Methodology:

      • Cell Culture and Treatment:

        • Plate human cancer cells (e.g., HT-29, MCF-7) and allow them to adhere overnight.

        • Pre-treat the cells with various concentrations of the CHK2 inhibitor (e.g., CCT241533) for 1-2 hours.

        • Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., 10 µM etoposide or 10 Gy ionizing radiation) for 1-2 hours.

      • Protein Extraction:

        • Wash the cells with ice-cold PBS.

        • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

        • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

      • SDS-PAGE and Western Blotting:

        • Separate equal amounts of protein on an SDS-PAGE gel.

        • Transfer the proteins to a PVDF or nitrocellulose membrane.

        • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

        • Incubate the membrane with a primary antibody against phospho-CHK2 (Ser516) overnight at 4°C.

        • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

        • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

        • Strip and re-probe the membrane for total CHK2 and a loading control (e.g., GAPDH) to ensure equal protein loading.

      Cell Viability Assay for PARP and CHK2 Inhibitor Combination

      This assay evaluates the synergistic effect of combining a CHK2 inhibitor with a PARP inhibitor on cancer cell viability.

      Step-by-Step Methodology:

      • Cell Seeding:

        • Seed cancer cells (e.g., p53-deficient HT-29) in 96-well plates and allow them to attach overnight.

      • Drug Treatment:

        • Treat the cells with a matrix of concentrations of the CHK2 inhibitor and a PARP inhibitor (e.g., olaparib). Include single-agent and vehicle controls.

        • Incubate the cells for 72-96 hours.

      • Viability Assessment:

        • Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells, or an SRB assay[4].

      • Data Analysis:

        • Calculate the percentage of cell viability relative to the vehicle-treated control.

        • Analyze the drug combination data using a synergy model (e.g., Bliss independence or Chou-Talalay) to determine if the combination is synergistic, additive, or antagonistic.

      Conclusion

      CCT241533 dihydrochloride is a highly potent and selective CHK2 inhibitor that serves as an invaluable tool for elucidating the specific functions of CHK2 in the DNA damage response and other cellular processes. Its selectivity for CHK2 over CHK1 distinguishes it from dual inhibitors like AZD7762 and Prexasertib, allowing for more precise mechanistic studies. The demonstrated synergy of CCT241533 with PARP inhibitors in preclinical models highlights the therapeutic potential of selective CHK2 inhibition, particularly in the context of synthetic lethality. While the clinical development of selective CHK2 inhibitors has been challenging, the robust preclinical data for compounds like CCT241533 continues to fuel interest in this therapeutic strategy. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation and comparison of CHK2 inhibitors, facilitating the advancement of novel cancer therapies targeting the DNA damage response pathway.

      References

      • Mitchell, C., et al. (2012). In Vitro and In Vivo Radiation Sensitization of Human Tumor Cells by a Novel Checkpoint Kinase Inhibitor, AZD7762. Clinical Cancer Research.
      • Sato, M., et al. (2020). Effects of a checkpoint kinase inhibitor, AZD7762, on tumor suppression and bone remodeling. Oncology Letters.
      • Meel, M. H., et al. (2020).
      • Anderson, V. E., et al. (2011). CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors. Cancer Research.
      • Majewski, I. J., et al. (2021). CHK2 Inhibition Provides a Strategy to Suppress Hematologic Toxicity from PARP Inhibitors. Molecular Cancer Research.
      • The Chemical Probes Portal. CCT241533. [Link]

      • U.S. Food and Drug Administration. (2017). Prexasertib (LY2606368) A CHK1 Inhibitor. [Link]

      • Cash, T., et al. (2021). A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515).
      • Seto, T., et al. (2013). Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology.
      • National Institutes of Health. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors. [Link]

      • PubMed. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors. [Link]

      • Barchiesi, G., et al. (2022).
      • ResearchGate. Western Blot. Western Blot analysis of Chk2 protein levels on a panel... [Link]

      • Angius, G., et al. (2019). Prexasertib, a Checkpoint Kinase Inhibitor: From Preclinical Data to Clinical Development. Cancer Chemotherapy and Pharmacology.
      • Colombo, N., et al. (2022). A Phase 2 study of prexasertib (LY2606368) in platinum resistant or refractory recurrent ovarian cancer. Gynecologic Oncology.
      • BPS Bioscience. CHK2 Kinase Assay Kit. [Link]

      • bioRxiv. CHK2 inhibition provides a strategy to suppress hematological toxicity from PARP inhibitors. [Link]

      • Assay Biotechnology. CytoGlow™. [Link]

      • ClinicalTrials.gov. A Study of Prexasertib (LY2606368) in Platinum-Resistant or Refractory Recurrent Ovarian Cancer. [Link]

      • PubMed. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors. [Link]

      • bioRxiv. CHK2 Inhibition Provides a Strategy to Suppress Hematologic Toxicity from PARP Inhibitors. [Link]

      • Protocols.io. In vitro kinase assay. [Link]

      • Targeted Oncology. Prexasertib Demonstrates Activity in BRCA Wild-Type Ovarian Cancer. [Link]

      • ResearchGate. PARPi induced cytotoxicity is antagonised by a Chk2 inhibitor in p53... [Link]

      • University of Dundee. University of Dundee Standard Operating Procedure Preparation of active CHK2 [5 – 543]. [Link]

      • ResearchGate. A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515). [Link]

      • National Center for Biotechnology Information. Western Blot: Principles, Procedures, and Clinical Applications. [Link]

      Sources

      CCT 241533 dihydrochloride X-ray crystallography binding confirmation

      Author: BenchChem Technical Support Team. Date: February 2026

      Topic: CCT 241533 Dihydrochloride X-ray Crystallography Binding Confirmation Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Drug Discovery Professionals

      Executive Summary

      This compound (CCT241533) is a highly potent, ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical effector in the DNA damage response pathway. Unlike earlier generation inhibitors that suffered from poor selectivity or low potency, CCT241533 exhibits an IC50 of 3 nM and a Ki of 1.16 nM , with a 63-fold selectivity over Chk1.

      This guide provides an objective technical analysis of the structural confirmation of CCT241533 binding to Chk2. We dissect the X-ray crystallographic data (PDB: 2XBJ ), compare its structural efficacy against alternative inhibitors like BML-277 and PV1019, and outline a self-validating protocol for reproducing these structural results.

      Structural Mechanism & Binding Mode (PDB: 2XBJ)

      The definitive confirmation of CCT241533 binding is captured in the Protein Data Bank entry 2XBJ , solved at a resolution of 2.30 Å .[1] The ligand (referred to as Compound 46 in primary literature) occupies the ATP-binding pocket of the Chk2 kinase domain.

      2.1. Key Crystallographic Interactions

      The high affinity of CCT241533 is driven by a specific network of hydrogen bonds and hydrophobic enclosures that distinguish it from less specific kinase inhibitors.

      • Hinge Region Binding: The hydroxyl group of the phenol moiety forms a critical hydrogen bond with the backbone amide of Met304 .[2] This mimics the adenine ring of ATP.

      • Hydrophobic Sandwich: The quinazoline core is stabilized by hydrophobic interactions, effectively "sandwiched" between Val234 (N-lobe) and Leu354 (C-lobe).

      • Glu308 Interaction: A specific hydrogen bond exists between the side chain of Glu308 and the 4-amino group of the quinazoline, anchoring the inhibitor deep within the cleft.[2]

      • Solvent Exposure: The methoxy substituents on the quinazoline ring point away from the active site, facing the solvent, which explains the compound's solubility profile and lack of steric clash in this region.

      2.2. Interaction Map (Graphviz Visualization)

      CCT241533_Binding Ligand CCT 241533 (Ligand) Met304 Met304 (Hinge Region) Ligand->Met304 H-Bond (Phenol OH) Glu308 Glu308 (Side Chain) Ligand->Glu308 H-Bond (4-amino) Glu251 Glu251 (Backbone) Ligand->Glu251 H-Bond (Pyrrolidine) Val234 Val234 (Hydrophobic) Val234->Ligand Hydrophobic Sandwich Leu354 Leu354 (Hydrophobic) Leu354->Ligand Hydrophobic Sandwich

      Figure 1: Interaction map of CCT 241533 within the Chk2 ATP-binding pocket based on PDB 2XBJ data.

      Comparative Analysis: CCT 241533 vs. Alternatives

      When selecting a chemical probe for Chk2, structural validation and selectivity are paramount. The table below compares CCT 241533 with other common Chk2 inhibitors.

      Table 1: Structural and Kinetic Comparison of Chk2 Inhibitors

      FeatureCCT 241533 BML-277 PV1019 NSC 109555
      Primary Target Chk2 (ATP-competitive)Chk2 (ATP-competitive)Chk2Chk2
      IC50 (Potency) 3 nM ~15 nM> 100 nM240 nM
      Selectivity (vs. Chk1) 63-fold ModerateLowHigh
      PDB Structure 2XBJ (2.30 Å)No direct PDB*No direct PDB2W0J
      Binding Mode Hinge binder (Met304) + Hydrophobic SandwichPredicted ATP-mimeticATP-mimeticUnique hydrophobic pocket
      Application High-fidelity structural probe; PARP synergyGeneral screeningEarly stage researchLead generation

      *Note: While BML-277 is widely used, CCT 241533 offers a superior resolution crystal structure (2XBJ) that explicitly defines the pharmacophore required for high-affinity binding, making it the preferred choice for structure-based drug design (SBDD).

      Experimental Protocol: Validating Binding via Crystallography

      To replicate the binding confirmation or co-crystallize CCT 241533 with a mutant Chk2, follow this validated workflow. This protocol ensures the protein is in a state competent for ligand binding.

      4.1. Workflow Diagram

      Crystallography_Workflow Expression 1. Protein Expression (E. coli BL21, Chk2 Kinase Dom.) Purification 2. Purification (Ni-NTA -> SEC -> Dephosphorylation) Expression->Purification Lysis & Affinity Complexation 3. Ligand Complexation (Incubate with CCT 241533) Purification->Complexation Concentrate to 10 mg/mL Crystallization 4. Vapor Diffusion (Hanging Drop, 20°C) Complexation->Crystallization Mix 1:1 with Precipitant Diffraction 5. X-Ray Diffraction (Synchrotron Source) Crystallization->Diffraction Harvest & Cryo-protect Refinement 6. Model Refinement (PDB Validation) Diffraction->Refinement Solve Phase (MR)

      Figure 2: Step-by-step workflow for co-crystallizing CCT 241533 with Chk2 kinase domain.

      4.2. Detailed Methodology
      • Protein Preparation:

        • Express the human Chk2 kinase domain (residues ~210–543) in E. coli BL21(DE3) cells.

        • Critical Step: Co-expression with lambda phosphatase is often required to produce homogenous, dephosphorylated protein, which crystallizes more readily.

        • Purify via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) to remove aggregates. Buffer: 25 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM DTT.

      • Ligand Soaking/Co-crystallization:

        • Dissolve this compound in 100% DMSO to a stock of 50-100 mM.

        • Co-crystallization: Mix the inhibitor with the protein (approx. 10 mg/mL) at a 3:1 molar excess. Incubate on ice for 1 hour.

        • Crystallization Conditions: Use the hanging drop vapor diffusion method. Mix 1 µL protein-ligand complex with 1 µL reservoir solution.

          • Typical Reservoir: 20-25% PEG 3350, 0.2 M Ammonium Sulfate, 0.1 M Bis-Tris pH 5.5–6.5.

      • Data Collection & Refinement:

        • Cryo-protect crystals in reservoir solution supplemented with 20-25% glycerol.

        • Collect data at a synchrotron source (e.g., Diamond Light Source, APS).

        • Validation: Solve the structure using Molecular Replacement (MR) with a native Chk2 model (e.g., PDB 2CN5).

        • Quality Check: Look for clear

          
           difference electron density in the ATP pocket corresponding to the shape of CCT 241533.
          
      Validation & Quality Control

      To ensure the "binding confirmation" is scientifically valid, the resulting structural model must meet specific metrics (based on 2XBJ data):

      • R-work / R-free: Target values of ~0.19 / ~0.24.

      • Ramachandran Plot: >96% of residues in favored regions.

      • Ligand Occupancy: Refine ligand occupancy; it should approach 1.00 for a high-affinity binder like CCT 241533.

      • B-Factors: The ligand B-factors should be comparable to the surrounding active site residues (typically 20–40 Ų).

      References
      • Caldwell, J. J., et al. (2011).[1] Structure-Based Design of Potent and Selective 2-(Quinazolin-2-yl)phenol Inhibitors of Checkpoint Kinase 2.[1][3] Journal of Medicinal Chemistry, 54(2), 580–590.[4]

      • Anderson, V. E., et al. (2011).[1][5] CCT241533 is a Potent and Selective Inhibitor of CHK2 that Potentiates the Cytotoxicity of PARP Inhibitors.[4][5][6][7] Cancer Research, 71(2), 463–472.[4][5]

      • RCSB Protein Data Bank. (2011).[1] Crystal Structure of Chk2 in complex with an inhibitor (Entry 2XBJ).[1]

      • Lountos, G. T., et al. (2011).[1][8] Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2).[1][2][3][4][6][7][8][9][10][11] Journal of Structural Biology, 176(3), 292-301.

      Sources

      Technical Comparison Guide: CCT 241533 Dihydrochloride Preclinical Pharmacology

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      CCT 241533 dihydrochloride is a highly potent, ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2) , distinguished by its exceptional selectivity over the structurally related Checkpoint Kinase 1 (CHK1).[1] Unlike earlier generation inhibitors that exhibited dual CHK1/2 activity (often leading to confounding cytotoxicity), CCT 241533 allows for the precise dissection of CHK2's specific role in the DNA Damage Response (DDR).

      This guide provides a comparative analysis of CCT 241533 against alternative CHK2 probes (BML-277, PV1019), details its mechanistic utility in potentiating PARP inhibitors, and outlines self-validating protocols for its application in preclinical oncology research.

      Mechanism of Action & Signaling Context[2][3][4]

      The CHK2 Signaling Axis

      CHK2 is a serine/threonine kinase activated by ATM in response to Double-Strand Breaks (DSBs).[2] Once activated via homodimerization and autophosphorylation (at Thr68 and Ser516), CHK2 phosphorylates downstream effectors like Cdc25C , p53 , and E2F1 to induce cell cycle arrest or apoptosis.

      CCT 241533 Intervention: CCT 241533 binds to the ATP-binding pocket of CHK2.[1][2][3][4][5][6] Crucially, it inhibits the autophosphorylation of Ser516 , a step required for full kinase activation, thereby silencing the signal transduction without directly inhibiting the upstream ATM kinase.

      Visualization: CHK2 Pathway & CCT 241533 Inhibition

      The following diagram illustrates the canonical DDR pathway and the specific node targeted by CCT 241533.

      CHK2_Signaling DSB DNA Double-Strand Breaks ATM ATM Kinase DSB->ATM Activates CHK2_Inactive CHK2 (Inactive) ATM->CHK2_Inactive Phosphorylates (Thr68) CHK2_Active CHK2 (Active) p-Ser516 / p-Thr68 CHK2_Inactive->CHK2_Active Autophosphorylation (Ser516) CDC25 Cdc25C (Degradation) CHK2_Active->CDC25 Phosphorylates P53 p53 (Apoptosis) CHK2_Active->P53 Stabilizes E2F1 E2F1 (Apoptosis) CHK2_Active->E2F1 Activates CCT CCT 241533 (Inhibitor) CCT->CHK2_Inactive Blocks ATP Binding

      Figure 1: CCT 241533 prevents the transition of CHK2 to its fully active state by competing with ATP, thereby blocking downstream effector modulation.

      Comparative Pharmacology

      Selecting the right chemical probe is critical for data integrity. Many "CHK2 inhibitors" reported in literature exhibit significant off-target effects, particularly against CHK1, which is essential for cell viability.

      Product Comparison: CCT 241533 vs. Alternatives
      FeatureCCT 241533 BML-277 PV1019 Scientific Implication
      Target CHK2 CHK2CHK2
      IC50 (Cell-free) 3 nM ~15 nM24–260 nMCCT 241533 is the most potent, allowing lower dosing to minimize non-specific toxicity.
      Selectivity (vs. CHK1) >63-fold ModerateLowCritical: High selectivity ensures observed phenotypes are due to CHK2 blockade, not CHK1 inhibition (which causes distinct lethality).
      MoA ATP-CompetitiveATP-CompetitiveATP-Competitive
      PARP Synergy High ModerateVariableCCT 241533 is the gold standard for demonstrating synthetic lethality with PARPi in p53-proficient cells.
      Single Agent Toxicity LowLow/ModerateModerateCCT 241533 is generally non-toxic as a single agent, consistent with CHK2 knockout models.
      Why Choose CCT 241533?
      • Avoid False Positives: Compounds with low CHK1/CHK2 selectivity (like PV1019) often kill cells as single agents. This mimics CHK1 inhibition. CCT 241533 faithfully phenocopies CHK2 genetic knockdown (non-lethal alone, but sensitizes to specific stresses), making it a superior validation tool.

      • Mechanism Validation: It specifically blocks the S516 autophosphorylation signal, providing a clear biomarker for target engagement in Western Blots.

      Validated Experimental Protocols

      Protocol A: Determination of Potentiation Index (PARP Inhibitor Synergy)

      This protocol quantifies the ability of CCT 241533 to sensitize cancer cells to PARP inhibitors (e.g., Olaparib).

      Materials:

      • Tumor cell lines (e.g., MCF-7, HeLa, HT-29).[4][5]

      • This compound (10 mM stock in DMSO).

      • Olaparib (PARP inhibitor).[7][8]

      • SRB (Sulforhodamine B) or CellTiter-Glo reagents.

      Workflow:

      • Seeding: Seed cells in 96-well plates (approx. 1,000–3,000 cells/well) and allow attachment for 24 hours.

      • Drug Matrix:

        • Arm A (Control): DMSO only.

        • Arm B (CCT Alone): Treat with CCT 241533 at a fixed concentration (e.g., 1 µM or GI50 equivalent if known). Note: CCT 241533 alone should show minimal cytotoxicity.

        • Arm C (PARPi Alone): Serial dilution of Olaparib (e.g., 0.01 µM to 100 µM).

        • Arm D (Combination): Serial dilution of Olaparib + Fixed CCT 241533 (1 µM).

      • Incubation: Incubate for 96 hours (approx. 4 doublings).

      • Readout: Fix and stain with SRB or read luminescence.

      • Calculation:

        • Calculate the GI50 (concentration for 50% growth inhibition) for Olaparib alone and Olaparib + CCT.

        • Potentiation Index (PI) = (GI50 of PARPi alone) / (GI50 of PARPi + CCT) .[4]

        • Interpretation: PI > 1.0 indicates sensitization. Significant synergy is typically PI > 2.0.

      Protocol B: Biomarker Validation (Western Blot)

      To confirm CCT 241533 is engaging CHK2 inside the cell:

      • Treatment: Treat cells with DNA damaging agent (e.g., Etoposide 10 µM) +/- CCT 241533 (1 µM) for 2 hours.

      • Lysis: Lyse cells in buffer containing phosphatase inhibitors.

      • Detection: Blot for p-CHK2 (Ser516) .

        • Result: Etoposide alone increases p-Ser516. Etoposide + CCT 241533 abolishes this signal.

        • Control: Blot for p-H2AX (Ser139) to confirm DNA damage occurred in both samples.

      Visualization: Synergy Screening Workflow

      Synergy_Workflow cluster_matrix Drug Conditions Step1 1. Cell Seeding (96-well plate) Step2 2. Treatment Matrix Step1->Step2 Cond1 DMSO Control Step2->Cond1 Cond2 CCT 241533 (Fixed 1µM) Step2->Cond2 Cond3 PARPi (Serial Dilution) Step2->Cond3 Cond4 Combo (PARPi + CCT) Step2->Cond4 Step3 3. 96h Incubation Cond1->Step3 Cond2->Step3 Cond3->Step3 Cond4->Step3 Step4 4. Viability Assay (SRB/CTG) Step3->Step4 Step5 5. Calculate GI50 Step4->Step5 Result Potentiation Index (PI > 2.0 = Synergy) Step5->Result

      Figure 2: Experimental workflow for determining the Potentiation Index (PI) of CCT 241533 in combination with PARP inhibitors.

      References

      • Anderson, V. E., et al. (2011). "CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors."[4][9] Cancer Research, 71(2), 463–472.[4]

      • Caldwell, J. J., et al. (2011). "Structure-based design of potent and selective 2-(quinazolin-2-yl)phenol inhibitors of checkpoint kinase 2."[4] Journal of Medicinal Chemistry, 54(2), 580–590.[4]

      • Arienti, K. L., et al. (2005). "Checkpoint kinase inhibitors: a review of the patent literature." Expert Opinion on Therapeutic Patents, 15(11), 1519–1534.

      • Zabludoff, S. D., et al. (2008). "AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies." Molecular Cancer Therapeutics, 7(9), 2955–2966.

      Sources

      Safety Operating Guide

      Navigating the Safe Handling of CCT 241533 Dihydrochloride: A Guide to Personal Protective Equipment and Disposal

      Author: BenchChem Technical Support Team. Date: February 2026

      For the modern researcher, advancing discovery requires not only scientific acumen but also an unwavering commitment to safety. CCT 241533 dihydrochloride, a potent and selective CHK2 inhibitor, is a valuable tool in cancer research, enabling the exploration of DNA damage response pathways.[1][2][3][4][5] However, its potency necessitates a thorough understanding and implementation of appropriate safety protocols to protect laboratory personnel. This guide provides essential, experience-driven information on the personal protective equipment (PPE), handling procedures, and disposal plans for this compound, ensuring both scientific integrity and personal safety.

      Understanding the Hazard: A Proactive Stance on Safety

      This compound is a potent pharmacological agent intended for research use only, not for human or veterinary applications.[1][6] While a comprehensive, publicly available Safety Data Sheet (SDS) is not always readily accessible, product information from suppliers consistently advises treating the compound as hazardous.[6] The primary routes of potential exposure are inhalation, ingestion, and direct contact with skin and eyes.[6] Therefore, a proactive and conservative approach to PPE is paramount. The causality behind stringent PPE protocols for potent compounds like this lies in their high biological activity at low concentrations. Even minute, repeated exposures could have unintended physiological effects.

      Core Personal Protective Equipment (PPE) Requirements

      The selection of PPE is dictated by the specific task being performed and the physical form of the compound (solid powder vs. solution). The following table summarizes the recommended PPE for handling this compound.

      Task Eye Protection Gloves Body Protection Respiratory Protection
      Handling Solid Powder (Weighing, Aliquoting) Safety goggles with side shieldsDouble-gloving with powder-free nitrile glovesDisposable, long-sleeved gown with tight-fitting cuffsN95 respirator or higher
      Handling Solutions (DMSO, Ethanol, etc.) Safety goggles with side shieldsDouble-gloving with powder-free nitrile glovesDisposable, long-sleeved gown with tight-fitting cuffsNot typically required if handled in a certified chemical fume hood
      Spill Cleanup Chemical splash goggles and face shieldDouble-gloving with heavy-duty nitrile glovesChemical-resistant gown or coverallsN95 respirator or higher (depending on spill size and ventilation)
      Waste Disposal Safety goggles with side shieldsDouble-gloving with powder-free nitrile glovesDisposable, long-sleeved gown with tight-fitting cuffsNot typically required if waste is properly contained

      A Step-by-Step Guide to Safe Handling

      Adherence to a strict, sequential protocol for donning and doffing PPE is critical to prevent cross-contamination.

      Donning PPE: A Deliberate Approach
      • Hand Hygiene: Begin by washing hands thoroughly with soap and water.

      • Gown: Don a disposable, long-sleeved gown, ensuring it closes in the back and that the cuffs are snug around the wrists.

      • Respiratory Protection (if required): If handling the solid powder outside of a containment system, put on a fit-tested N95 respirator.

      • Eye Protection: Wear safety goggles with side shields. If there is a significant splash risk, a face shield should be worn over the goggles.[7]

      • Gloves: Don the first pair of powder-free nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of the gown.[8] Then, don a second pair of gloves over the first. Double-gloving is a critical measure when handling potent compounds.[7][8]

      Doffing PPE: Preventing Contamination Spread

      The removal of PPE should be performed in a manner that minimizes the potential for exposure.

      • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.

      • Gown: Untie the gown and peel it away from the body, turning it inside out as it is removed. Dispose of it in the designated hazardous waste.

      • Hand Hygiene: Perform hand hygiene.

      • Eye Protection: Remove eye protection, handling it by the earpieces.

      • Respiratory Protection: Remove the respirator without touching the front.

      • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

      • Final Hand Hygiene: Wash hands thoroughly with soap and water.

      Experimental Workflow: From Receipt to Disposal

      The following diagram illustrates the key stages of handling this compound and the corresponding safety checkpoints.

      cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase Review SDS/Safety Info Review SDS/Safety Info Assemble PPE Assemble PPE Review SDS/Safety Info->Assemble PPE Identify Hazards Prepare Work Area (Fume Hood) Prepare Work Area (Fume Hood) Assemble PPE->Prepare Work Area (Fume Hood) Don PPE Weigh Solid Weigh Solid Prepare Work Area (Fume Hood)->Weigh Solid Ensure Containment Prepare Stock Solution Prepare Stock Solution Weigh Solid->Prepare Stock Solution Use appropriate ventilation Perform Experiment Perform Experiment Prepare Stock Solution->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Complete Work Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Follow Institutional Policy Doff PPE Doff PPE Dispose of Waste->Doff PPE

      Sources

      ×

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.